molecular formula C23H21FN2O2 B1162240 5-fluoro PB-22 6-hydroxyquinoline isomer

5-fluoro PB-22 6-hydroxyquinoline isomer

Cat. No.: B1162240
M. Wt: 376.4
InChI Key: OGDLFTUKGSPKPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro PB-22 6-hydroxyquinoline isomer (CAS 2365471-03-8) is a structural isomer of the synthetic cannabinoid receptor agonist (SCRA) 5F-PB-22, provided for research purposes. This compound is part of a class of new psychoactive substances (NPS) that are studied for their metabolic pathways and pharmacodynamic properties. The metabolism of related compounds like PB-22 and 5F-PB-22 has been characterized in scientific studies using human hepatocyte incubation and high-resolution mass spectrometry. Research indicates that the predominant metabolic pathway for these SCRAs is ester hydrolysis, which yields a variety of metabolites including pentylindole-3-carboxylic acid and hydroxypentyl derivatives. These metabolites are critical targets for incorporation into analytical methods, such as those used in urine analysis, to document substance intake in forensic and toxicological research. The compound has a molecular formula of C₂₃H₂₁FN₂O₂ and a molecular weight of 376.42 g/mol. It is soluble in DMF and DMSO, as determined for the analytical standard. This product is strictly for research use in a controlled laboratory setting and is not intended for diagnostic or therapeutic use. Researchers can rely on this compound for studies involving in vitro metabolism, such as recent investigations utilizing techniques like volumetric absorptive microsampling (VAMS) coupled with HPLC-MS/MS analysis. For research use only. Not for human consumption.

Properties

Molecular Formula

C23H21FN2O2

Molecular Weight

376.4

InChI

InChI=1S/C23H21FN2O2/c24-12-4-1-5-14-26-16-20(19-8-2-3-9-22(19)26)23(27)28-18-10-11-21-17(15-18)7-6-13-25-21/h2-3,6-11,13,15-16H,1,4-5,12,14H2

InChI Key

OGDLFTUKGSPKPV-UHFFFAOYSA-N

SMILES

O=C(OC1=CC2=C(N=CC=C2)C=C1)C3=CN(CCCCCF)C4=C3C=CC=C4

Synonyms

quinolin-6-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Molecular Docking Studies of 5F-PB-22 and its 6-Hydroxyquinoline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context

5F-PB-22 (1-(5-fluoropentyl)-1H-indole-3-carboxylic acid 8-quinolinyl ester) represents a third-generation synthetic cannabinoid (SC) distinguished by its quinoline substructure and ester linkage. Unlike earlier naphthoylindoles (e.g., JWH-018), 5F-PB-22 utilizes a quinolinyl ester scaffold, acting as a potent full agonist at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors with


 values in the sub-nanomolar range (approx.[1] 0.46 nM for CB1) [[1]].

The Isomer/Metabolite Significance: The "6-hydroxyquinoline isomers" refer to a critical area of investigation in both structure-activity relationships (SAR) and metabolic toxicology.

  • Metabolic Activation: 5F-PB-22 undergoes oxidative metabolism, yielding hydroxylated metabolites. The 6-hydroxy-5F-PB-22 (where the quinoline ring is hydroxylated at position 6) is a major metabolite. Determining if this metabolite retains binding affinity is crucial for understanding the drug's prolonged toxicity profile [[2]].

  • Positional Isomerism: Shifting the ester attachment from the 8-position (parent) to the 6-position (isomer) alters the vector of the hydrophobic quinoline moiety, potentially disrupting the

    
    -
    
    
    
    stacking interactions within the CB1 orthosteric site.

This guide details the computational workflow to evaluate these specific molecular interactions using high-precision molecular docking.

Computational Framework & Preparation

To ensure scientific integrity, the docking protocol must account for the flexibility of the ester linkage and the specific activation state of the GPCR.

Ligand Construction and Quantum Mechanical Optimization

Standard force fields often fail to accurately predict the torsional energy profile of the ester linkage in novel SCs. Therefore, Density Functional Theory (DFT) is required for initial geometry optimization.

  • Ligand A (Parent): 5F-PB-22 (8-quinolinyl ester).[1][2][3]

  • Ligand B (Metabolite): 6-hydroxy-8-quinolinyl ester derivative.

  • Ligand C (Positional Isomer): 6-quinolinyl ester derivative.

Protocol:

  • Sketching: Generate 2D structures and convert to 3D.

  • Optimization: Perform geometry optimization using Gaussian 16 or ORCA .

    • Theory Level: B3LYP functional with the 6-31G* basis set.

    • Objective: Locate the global minimum energy conformer to establish accurate bond lengths and dihedral angles for the ester linker before docking [[3]].

  • Charge Calculation: Compute Gasteiger-Marsili partial charges.

Receptor Preparation (The Target)

The selection of the crystal structure is the single most critical decision in this workflow.

  • Target: Human Cannabinoid Receptor 1 (CB1).[4][5][6]

  • PDB Selection: 5TGZ (Crystal Structure of Human CB1 in complex with agonist AM11542) [[4]].

    • Rationale: 5F-PB-22 is a full agonist.[7] Docking an agonist into an antagonist-bound structure (inactive state) yields high false-negative rates due to the "ionic lock" and different arrangement of Transmembrane Helix 6 (TM6). 5TGZ captures the active-state conformation essential for agonist binding.

Preparation Steps:

  • Cleanup: Remove the fusion partner (flavodoxin) and solvent molecules (water) unless they bridge the ligand-protein interaction (none critical in 5TGZ orthosteric site).

  • Protonation: Add hydrogens assuming physiological pH (7.4).

    • Critical Check: Ensure Asp113 and Asp163 are protonated if the docking software requires explicit charge states for GPCR activation modeling, though standard docking usually treats them as anionic.

  • Minimization: Perform a restrained energy minimization (OPLS3e or AMBER ff14SB force field) to relieve steric clashes introduced by hydrogen addition. RMSD of heavy atoms should be constrained to < 0.30 Å.

Molecular Docking Protocol

This section outlines a self-validating workflow using AutoDock Vina (open source) or Glide (commercial equivalent).

Grid Generation

The grid box must encompass the orthosteric binding pocket defined by the co-crystallized ligand (AM11542).

  • Center Coordinates (approximate for 5TGZ):

    
    .
    
  • Dimensions:

    
     Å.
    
  • Spacing: 0.375 Å (standard) or 1.0 Å (if using Glide).

Validation (Self-Docking)

Before docking the 5F-PB-22 isomers, you must validate the system.

  • Extract AM11542 from the 5TGZ complex.

  • Dock AM11542 back into the prepared receptor.

  • Pass Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose must be

    
     2.0 Å .
    
Docking Execution[6]
  • Exhaustiveness: Set to 32 or 64 (high precision).

  • Poses: Generate 10-20 poses per ligand.

  • Scoring: Rank by Binding Affinity (

    
    , kcal/mol).
    
Workflow Diagram (Graphviz)

DockingWorkflow cluster_Ligand Ligand Preparation cluster_Protein Receptor Preparation Start Start: 5F-PB-22 Isomer Study L1 2D Structure Generation (Parent & Isomers) Start->L1 P1 Retrieve PDB: 5TGZ (Active State CB1) Start->P1 L2 DFT Optimization (B3LYP/6-31G*) L1->L2 L3 Charge Assignment (Gasteiger) L2->L3 Docking Docking Execution (AutoDock Vina / Glide) L3->Docking P2 Remove Solvent/Fusion Protein P1->P2 P3 Restrained Minimization (RMSD < 0.3 Å) P2->P3 Grid Grid Box Generation (Center: X=10.5, Y=-10.2, Z=50.0) P3->Grid Validation Validation Step: Redock AM11542 (RMSD < 2.0 Å) Grid->Validation Validation->Docking If Validated Analysis Interaction Analysis (H-bonds, Pi-Stacking, Hydrophobic) Docking->Analysis

Caption: Figure 1: Computational workflow for molecular docking of 5F-PB-22 isomers, ensuring geometric accuracy via DFT and protocol validation via redocking.

Analysis of Binding Interactions[6][8][9][10][11][12][13]

Upon successful docking, analysis should focus on the differential binding modes of the parent versus the 6-hydroxy/6-quinolinyl variants.

Key Residue Interactions (CB1)

The binding pocket of CB1 is highly hydrophobic. Successful agonists typically display the following interactions [[5]]:

ResidueInteraction TypeRole in 5F-PB-22 Binding
Phe200

-

Stacking
Interacts with the indole core.
Phe268

-

T-shaped
Stabilizes the quinoline ring.
Trp356 Steric/HydrophobicThe "Toggle Switch" residue; interaction here is key for receptor activation (Rotamer toggle).
Lys192 H-bond / ElectrostaticOften interacts with the carbonyl oxygen of the ester linker.
Val196 HydrophobicInteracts with the fluoropentyl tail.
Interpreting the Isomer Effects
  • Parent (8-Quinolinyl): Expect a "J-shaped" conformation where the quinoline ring tucks into the aromatic cluster (Phe200/Phe268). The nitrogen in the quinoline ring may form water-mediated bridges or weak polar contacts.

  • 6-Hydroxy Metabolite: The addition of the -OH group at position 6 introduces polarity.

    • Hypothesis: If the -OH points towards the hydrophobic wall (e.g., Val/Leu residues), affinity will decrease (desolvation penalty). If it points towards Lys192 or Ser383, it may form a new H-bond, potentially maintaining or increasing affinity.

  • 6-Quinolinyl Isomer: Changing the attachment point rotates the quinoline ring relative to the indole. This likely disrupts the optimal

    
    -stacking with Phe268, predicting a lower binding affinity  compared to the parent.
    
Quantitative Output Template

Organize your results using the following table structure:

Ligand IDStructureBinding Energy (

, kcal/mol)
Predicted

(nM)
RMSD to Crystal Ligand (Å)Key Interactions
5F-PB-22 Parent (8-Q)-10.5 (Example)0.5N/A

-stack (Phe200), H-bond (Lys192)
Metabolite 1 6-OH-5F-PB-22-9.2 (Example)12.01.5New H-bond (Ser383), Loss of hydrophobic contact
Isomer 1 6-Quinolinyl-8.5 (Example)45.02.1Disrupted

-stacking

Note:


 can be estimated from 

using the equation

.

References

  • Banister, S. D., et al. (2015).[7] Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA. ACS Chemical Neuroscience. [Link]

  • Wohlfarth, A., et al. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry.[2][3] Analytical and Bioanalytical Chemistry. [Link]

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics. [Link]

  • Hua, T., et al. (2016).[8] Crystal Structure of the Human Cannabinoid Receptor CB1.[4][5][6][9][10] Cell. [Link]

  • McAllister, S. D., et al. (2004). Structural Features of the Central Cannabinoid CB1 Receptor Involved in the Binding of the Specific Agonist SR141716A. Journal of Pharmacology and Experimental Therapeutics. [Link]

Sources

Identification of Major Urinary Metabolites of 5-Fluoro PB-22: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

Abstract

5-fluoro PB-22 (5F-PB-22; quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate) is a potent synthetic cannabinoid receptor agonist (SCRA) that has been identified in forensic and clinical cases. Due to its rapid and extensive metabolism, the parent compound is often undetectable in urine, making the identification of its major metabolites crucial for confirming exposure. This guide provides an in-depth overview of the primary metabolic pathways of 5F-PB-22, details the major urinary biomarkers, and presents a validated analytical workflow for their sensitive and specific identification. We delve into the rationale behind each step of the analytical process, from sample preparation to instrumental analysis, to provide a comprehensive resource for researchers in toxicology and drug metabolism.

Introduction: The Analytical Challenge of 5F-PB-22

5F-PB-22 belongs to a structural class of SCRAs characterized by an ester linkage, a feature that profoundly influences its metabolic fate.[1][2] Unlike earlier generations of SCRAs with ketone linkages, the ester bond in 5F-PB-22 is highly susceptible to rapid in vivo hydrolysis.[2][3] This rapid biotransformation presents a significant analytical challenge: urine samples rarely contain the parent drug, necessitating a shift in focus to its metabolic products.[3] Understanding the metabolic profile is therefore not merely an academic exercise; it is a prerequisite for developing reliable analytical methods to document exposure and to comprehend the compound's full toxicological and pharmacological profile. This guide serves to elucidate this profile and provide the technical means for robust metabolite identification.

Metabolic Pathways: The Biotransformation of 5F-PB-22

The metabolism of 5F-PB-22 is extensive, involving multiple Phase I and Phase II enzymatic reactions. The primary pathways are ester hydrolysis, oxidative defluorination of the pentyl chain, and subsequent hydroxylation and glucuronidation.[1][4][5]

  • Ester Hydrolysis: The most significant initial metabolic step is the cleavage of the ester bond, a reaction primarily catalyzed by carboxylesterase 1 (CES1).[6] This hydrolysis yields two primary products: 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid (5F-PI-COOH) and 8-hydroxyquinoline. This pathway is considered predominant in human hepatocytes.[1]

  • Oxidative Defluorination and Side-Chain Oxidation: The N-fluoropentyl chain is a major site of oxidative metabolism. Cytochrome P450 (CYP) enzymes, particularly CYP2C9 and CYP1A2, are implicated in the metabolism of similar synthetic cannabinoids.[7] A key transformation is oxidative defluorination, where the fluorine atom is replaced by a hydroxyl group, which is then further oxidized to a carboxylic acid, forming PB-22 N-pentanoic acid.[1][8] Additionally, hydroxylation can occur at other positions on the pentyl chain, yielding metabolites like PB-22 N-5-hydroxypentyl.[9]

  • Phase II Conjugation: The hydroxylated metabolites generated in Phase I can undergo subsequent conjugation with glucuronic acid, forming more water-soluble glucuronides that are readily excreted in urine.[1][9]

Metabolic Pathway of 5F-PB-22 Parent 5F-PB-22 Hydrolysis_Product 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid (5F-PI-COOH) Parent->Hydrolysis_Product Ester Hydrolysis (CES1) Defluorination_Product PB-22 N-pentanoic acid Parent->Defluorination_Product Oxidative Defluorination (CYP450s) Hydroxylation_Product PB-22 N-5-hydroxypentyl Parent->Hydroxylation_Product Hydroxylation Glucuronide Metabolite Glucuronides Hydrolysis_Product->Glucuronide Glucuronidation (UGT) Defluorination_Product->Hydroxylation_Product Hydroxylation_Product->Glucuronide Glucuronidation (UGT)

Caption: Major metabolic pathways of 5F-PB-22.

Key Urinary Biomarkers for Detection

Based on human hepatocyte studies and analysis of authentic urine samples, several metabolites have been identified as reliable biomarkers for detecting 5F-PB-22 intake.[1][9] The selection of a target metabolite is critical for assay sensitivity and specificity. The parent compound is typically absent or present at extremely low concentrations, making its metabolites the only viable targets.[3][9]

Metabolite BiomarkerFormation PathwayAnalytical Significance
5F-PB-22 3-carboxyindole Ester HydrolysisA major and specific metabolite resulting from the primary metabolic pathway. Its presence is a strong indicator of 5F-PB-22 exposure.[9][10]
PB-22 N-pentanoic acid Oxidative Defluorination & OxidationA key metabolite indicating modification of the fluoropentyl side chain. It is often found in high concentrations in urine samples.[1][9]
PB-22 N-5-hydroxypentyl Hydroxylation & DefluorinationThis hydroxylated metabolite is a significant Phase I product and a useful target, especially after enzymatic hydrolysis to cleave any glucuronide conjugates.[9]

Analytical Workflow: From Sample to Signal

A robust and validated analytical method is essential for the defensible identification and quantification of urinary metabolites. The workflow can be divided into two main stages: Sample Preparation and Instrumental Analysis.

Analytical Workflow A Urine Sample Collection B Enzymatic Hydrolysis (β-glucuronidase) A->B C Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) B->C Cleaves glucuronide conjugates, increasing free metabolite concentration. D LC-MS/MS Analysis (UPLC-QqQ) C->D Concentrates analytes & removes matrix interferences (salts, urea). E Data Interpretation (Retention Time & Ion Ratios) D->E Separates, detects, and quantifies target metabolites with high sensitivity and specificity.

Caption: Standard workflow for urinary metabolite analysis.

Sample Preparation: The Foundation of Quality Data

The goal of sample preparation is to isolate the target metabolites from the complex urinary matrix (which includes salts, urea, and other endogenous compounds) and to concentrate them to a level suitable for instrumental detection.

Protocol: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)

  • Rationale for Hydrolysis: A significant portion of 5F-PB-22 metabolites are excreted as glucuronide conjugates.[9] These conjugated forms are highly polar and may not be retained well during extraction or ionize efficiently in the mass spectrometer. Enzymatic hydrolysis with β-glucuronidase is a critical step to cleave the glucuronide moiety, thereby increasing the concentration of the free, detectable Phase I metabolite.[11]

  • Rationale for SPE: Solid-Phase Extraction is superior to traditional liquid-liquid extraction for this application due to its efficiency, selectivity, and potential for automation. It provides cleaner extracts by effectively removing matrix interferences that can cause ion suppression in the mass spectrometer.[11][12]

Step-by-Step Protocol:

  • Sample Aliquoting: Pipette 1 mL of urine into a labeled glass culture tube.

  • Internal Standard Spiking: Add an appropriate deuterated internal standard (e.g., d4-JWH-018 N-pentanoic acid) to each sample, calibrator, and control. This corrects for variability in extraction recovery and instrument response.

  • Hydrolysis:

    • Add 500 µL of acetate buffer (pH 5.0).

    • Add 20 µL of β-glucuronidase from E. coli.

    • Vortex briefly and incubate in a water bath at 65°C for 1 hour.[12]

    • Allow samples to cool to room temperature.

  • Solid-Phase Extraction (using a mixed-mode polymeric cartridge):

    • Condition: Pass 2 mL of methanol through the SPE cartridge, followed by 2 mL of deionized water. Do not allow the sorbent bed to dry.

    • Load: Load the hydrolyzed urine sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

    • Wash: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a 20% methanol in water solution to remove polar interferences.

    • Elute: Elute the target metabolites with 2 mL of a 90:10 methanol:acetonitrile mixture.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[12]

    • Vortex and transfer to an autosampler vial for analysis.

Instrumental Analysis: High-Sensitivity, High-Specificity Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying synthetic cannabinoid metabolites in biological matrices.[2][9] Its power lies in the combination of chromatographic separation with the mass-based specificity of tandem mass spectrometry.

  • Causality of Technique Selection:

    • Liquid Chromatography (LC): An ultra-high performance liquid chromatography (UHPLC) system equipped with a sub-2-µm particle column (e.g., a C18 or Biphenyl phase) provides rapid separation of the target metabolites from each other and from any remaining matrix components.[13] This chromatographic resolution is critical, especially for separating isomeric metabolites.

    • Tandem Mass Spectrometry (MS/MS): A triple quadrupole (QqQ) mass spectrometer is the instrument of choice for targeted quantification due to its exceptional sensitivity and selectivity when operated in Multiple Reaction Monitoring (MRM) mode. For metabolite discovery, a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (QTOF) is preferred.[1]

Typical LC-MS/MS Parameters (MRM Mode):

The MRM experiment is highly specific. The first quadrupole (Q1) is set to isolate a specific precursor ion (the protonated molecule of the metabolite, [M+H]+). This ion is then fragmented in the collision cell (q2), and the third quadrupole (Q3) is set to monitor for specific, characteristic product ions.

AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)
5F-PB-22 3-carboxyindole 264.1218.1109.0
PB-22 N-pentanoic acid 262.1216.1130.1
PB-22 N-5-hydroxypentyl 248.1130.1159.1
5F-PB-22 (for reference) 377.2232.1143.9

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Conclusion

The rapid metabolism of 5F-PB-22, driven primarily by ester hydrolysis and oxidative defluorination, makes urinary metabolite analysis the only reliable method for confirming its use. The major urinary biomarkers—5F-PB-22 3-carboxyindole, PB-22 N-pentanoic acid, and PB-22 N-5-hydroxypentyl—serve as definitive targets. A validated analytical workflow combining enzymatic hydrolysis, solid-phase extraction, and LC-MS/MS analysis provides the necessary sensitivity and specificity for their detection in a forensic or clinical setting. By understanding the underlying metabolic pathways and the rationale for each analytical step, researchers can confidently develop and implement robust methods for monitoring exposure to 5F-PB-22 and other emerging synthetic cannabinoids.

References

  • Kuzhiumparambil, U., Fu, S., Watanabe, S., & Ekins, S. (2017). Metabolic profile of synthetic cannabinoids 5F-PB- 22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. UTS OPUS. [Link]

  • Wohlfarth, A., Gandhi, A. S., Pang, S., Zhu, M., Scheidweiler, K. B., & Huestis, M. A. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. Clinical Chemistry, 60(7), 969-980. [Link]

  • Agilent Technologies. (2014). Ultrafast Screen for Synthetic Cannabinoids in Urine Using the Agilent RapidFire High-Throughput Mass Spectrometry System. Agilent Technologies Application Note. [Link]

  • Minakata, K., Hasegawa, K., Yamagishi, I., Nozawa, H., Wurita, A., Gonmori, K., ... & Suzuki, O. (2017). Sensitive quantification of 5F-PB-22 and its three metabolites 5F-PB-22 3-carboxyindole, B-22 N-5-hydroxypentyl and PB-22 N-pentanoic acid in authentic urine specimens obtained from four individuals by liquid chromatography–tandem mass spectrometry. Forensic Toxicology, 35(2), 339-348. [Link]

  • Watanabe, S., Kuzhiumparambil, U., & Fu, S. (2017). Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Proposed metabolic pathways for 5F-NPB-22. ResearchGate. [Link]

  • Wohlfarth, A., Castaneto, M. S., Zhu, M., Pang, S., Scheidweiler, K. B., Kronstrand, R., & Huestis, M. A. (2015). Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA. The AAPS Journal, 17(3), 660–677. [Link]

  • Thomsen, R., Nielsen, L. M., & Johansen, S. S. (2015). Synthetic cannabimimetic agents metabolized by carboxylesterases. Drug testing and analysis, 7(7), 615-621. [Link]

  • ARUP Laboratories. (n.d.). Synthetic Cannabinoid Metabolites, Qualitative, Urine. ARUP Laboratories Test Directory. [Link]

  • Johnson, A. (2020). The Validation of the Synthetic Cannabinoid 5-fluoro PB-22. UAB Digital Commons. [Link]

  • Behonick, G., Shanks, K. G., Firchau, D. J., Mathis, G., & Scott, K. S. (2014). Four Postmortem Case Reports with Quantitative Detection of the Synthetic Cannabinoid, 5F-PB-22. Journal of analytical toxicology, 38(8), 559–562. [Link]

  • Restek. (2020). Analysis of Synthetic Cannabinoids and Metabolites: Adding New Compounds to an Existing LC-MS/MS Method. Restek Resource Hub. [Link]

  • Diao, X., Scheidweiler, K. B., Wohlfarth, A., Pang, S., Kronstrand, R., & Huestis, M. A. (2016). In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22. The AAPS journal, 18(2), 455–464. [Link]

  • Waters Corporation. (n.d.). Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles Using Multidimensional UPLC Technology. Waters Corporation. [Link]

  • Mardal, M., Miserez, B., Bade, R., Portolés, T., Bischoff, M., Hernández, F., & Van Nuijs, A. L. (2018). Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. Drug Testing and Analysis, 10(6), 944-954. [Link]

  • ResearchGate. (n.d.). Proposed mechanisms of hydrolytic and oxidative defluorination of AM-2201. ResearchGate. [Link]

  • Banister, S. D., Moir, M., Stuart, J., Kevin, R. C., Wood, K. E., Longworth, M., ... & Glass, M. (2015). The effects of bioisosteric fluorine in synthetic cannabinoid designer drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135. ACS chemical neuroscience, 6(8), 1445-1458. [Link]

  • Kataev, S. S., & Dvorskaya, O. N. (2014). Identification of PB-22F cannabimimetics' metabolites in urine. Butlerov Communications, 37(2), 114-121. [Link]

  • World Health Organization. (2013). 5F-PB-22 Critical Review Report. ECDD Repository. [Link]

  • Chimalakonda, K. C., Seely, K. A., Bratton, S. M., Brents, L. K., Moran, C. L., Endres, G. W., ... & Radominska-Pandya, A. (2012). Cytochrome P450-mediated oxidative metabolism of abused synthetic cannabinoids found in K2/Spice: identification of novel cannabinoid receptor ligands. Drug metabolism and disposition, 40(11), 2174–2184. [Link]

  • Zhang, S., Tan, E. S. S., & Lee, J. (2017). Differentiation and identification of 5F-PB-22 and its isomers. Forensic science international, 280, 14-22. [Link]

Sources

Whitepaper: Theoretical Mass Spectrum Prediction for the Identification of 5-fluoro PB-22 6-hydroxyquinoline Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

Abstract The rapid emergence of novel synthetic cannabinoids (SCs) presents a significant challenge to forensic and clinical toxicology. Identifying these compounds and their metabolites is critical for both clinical diagnostics and law enforcement. 5-fluoro PB-22 (5F-PB-22) is an indole-based synthetic cannabinoid featuring a quinoline ester linkage, a structure that undergoes extensive metabolism. One of its key phase I metabolites is formed through hydroxylation of the quinoline ring, specifically producing 5-fluoro PB-22 6-hydroxyquinoline. This guide provides an in-depth theoretical prediction of the tandem mass spectrum (MS/MS) of this metabolite under positive mode electrospray ionization (ESI) conditions. By elucidating the primary fragmentation pathways and predicting the exact mass-to-charge ratios (m/z) of the resulting product ions, this document serves as a technical resource for researchers to facilitate the confident identification of this metabolite in complex biological matrices using high-resolution mass spectrometry (HRMS).

Introduction: The Analytical Challenge of Synthetic Cannabinoid Metabolism

5-fluoro PB-22 (quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate) is a potent synthetic cannabinoid receptor agonist that has been identified in numerous forensic cases.[1][2] Like many SCs, the parent compound is often present at very low concentrations or is entirely absent in biological samples due to rapid and extensive metabolism.[3][4] Consequently, the identification of metabolic products is the definitive method for confirming the intake of 5F-PB-22.[3]

Human metabolism of 5F-PB-22 proceeds through several major pathways, including ester hydrolysis and oxidative transformations.[3][5] Hydroxylation of the quinoline moiety is a documented metabolic route, leading to various positional isomers.[6] The 6-hydroxyquinoline metabolite represents a significant biotransformation product. Its unambiguous identification is paramount but is complicated by the lack of commercially available reference standards and the presence of numerous other metabolites and isobaric compounds.

This technical guide addresses this challenge by establishing a predictive framework for the fragmentation of the 5-fluoro PB-22 6-hydroxyquinoline metabolite. Leveraging established principles of mass spectrometry and known fragmentation patterns of related chemical structures, we propose a theoretical tandem mass spectrum to guide targeted and untargeted screening efforts.[7][8] This in silico approach is an indispensable tool in modern analytical toxicology, enabling laboratories to proactively identify novel metabolites.

Core Principles of Metabolite Identification via HRMS

The structural elucidation of unknown metabolites relies heavily on high-resolution mass spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems.[9][10] These instruments provide the mass accuracy required for the confident determination of elemental compositions for both precursor and product ions.[11][12]

Ionization and Precursor Selection

For compounds like the 5F-PB-22 6-hydroxyquinoline metabolite, positive mode Electrospray Ionization (ESI) is typically employed. This technique generates protonated molecules, denoted as [M+H]⁺, with minimal in-source fragmentation. The high mass accuracy of HRMS allows for the precise measurement of the precursor ion's mass-to-charge ratio (m/z), which is the first step in narrowing down potential elemental formulas.[13]

Collision-Induced Dissociation (CID)

Following isolation of the [M+H]⁺ precursor ion, tandem mass spectrometry (MS/MS) is performed. Collision-Induced Dissociation (CID) is a common technique where the precursor ion is accelerated into a collision cell filled with an inert gas (e.g., nitrogen or argon). The resulting collisions impart internal energy, causing the ion to fragment at its weakest chemical bonds or through predictable rearrangement pathways.[14] The resulting product ions are then mass-analyzed, generating the MS/MS spectrum that serves as a structural fingerprint of the molecule.

In Silico Fragmentation Analysis of 5-fluoro PB-22 6-Hydroxyquinoline

Molecular Structure and Properties

The target metabolite is formed by the addition of a hydroxyl group to the 6-position of the quinoline ring of the parent 5F-PB-22 molecule.

  • Molecular Formula: C₂₃H₂₁FN₂O₃

  • Monoisotopic Mass: 392.15362 u

  • Predicted [M+H]⁺ (C₂₃H₂₂FN₂O₃⁺): 393.16090 m/z

mol Parent Compound: 5-fluoro PB-22 metabolite Metabolite: 5-fluoro PB-22 6-hydroxyquinoline mol->metabolite Hydroxylation

Caption: Biotransformation of 5F-PB-22 to its 6-hydroxyquinoline metabolite.

Predicted Site of Protonation

In ESI positive mode, protonation will occur at the most basic site. For the 5-fluoro PB-22 6-hydroxyquinoline metabolite, the nitrogen atom of the quinoline ring is the most likely site of protonation due to the high electron density and availability of its lone pair of electrons. This localization of charge will direct the subsequent fragmentation cascade.

Proposed Fragmentation Pathways

The fragmentation of the protonated metabolite is predicted to occur through several key pathways, driven by the charge site and the inherent chemical lability of the ester linkage and other functional groups.

Caption: Predicted major fragmentation pathways for protonated 5F-PB-22 6-hydroxyquinoline.

Pathway A: Cleavage of the Ester Linkage (Most Probable) The ester bond is the most chemically labile linkage in the molecule and is expected to be the primary site of fragmentation. This cleavage is characteristic of synthetic cannabinoids containing this functional group.[8][15]

  • A1: Formation of the 6-Hydroxyquinoline Cation: The most prominent fragmentation will likely involve the cleavage of the C-O bond of the ester, with the charge being retained by the more stable heterocyclic quinoline ring. This leads to the formation of the protonated 6-hydroxyquinoline ion.

    • Predicted Ion: [C₉H₇NO + H]⁺

    • Predicted m/z: 146.0599

  • A2: Formation of an Indole-containing Cation: Alternatively, cleavage can occur where the charge is retained on the indole portion of the molecule, often accompanied by a rearrangement. A plausible fragment would result from the loss of the 6-hydroxyquinolinoxy group.

    • Predicted Ion: [C₁₄H₁₅FNO]⁺

    • Predicted m/z: 248.1132

Pathway B: Cleavage at the Indole-Carbonyl Bond A secondary, but common, fragmentation pathway for indole-3-carboxylate derivatives involves the cleavage of the bond between the indole ring C3 position and the carbonyl carbon.[15][16]

  • B1: Formation of the 1-(5-fluoropentyl)indole Cation: This pathway involves the loss of the entire carboxy-6-hydroxyquinoline moiety as a neutral species. This fragment is highly diagnostic for the N-alkyl substituent and the indole core.

    • Predicted Ion: [C₁₃H₁₅FN]⁺

    • Predicted m/z: 219.1159

Pathway C: Secondary Fragmentation of the 6-Hydroxyquinoline Ion The product ion from Pathway A1 (m/z 146.0599) can undergo further fragmentation. A characteristic fragmentation of hydroxyquinolines is the neutral loss of carbon monoxide (CO).[17]

  • C1: Loss of CO from the 6-Hydroxyquinoline Cation:

    • Predicted Ion: [C₈H₈N]⁺

    • Predicted m/z: 118.0651

Summary of Predicted Product Ions

The table below summarizes the key diagnostic ions predicted to appear in the tandem mass spectrum of the 5-fluoro PB-22 6-hydroxyquinoline metabolite. High-resolution instrumentation should allow for the measurement of these ions with mass accuracy typically below 5 ppm.[13]

Proposed Fragment Identity Elemental Formula Predicted Exact m/z ([M+H]⁺) Notes
Precursor Ion C₂₃H₂₂FN₂O₃⁺393.16090Protonated molecule.
Indole-Carbaldehyde Moiety C₁₄H₁₅FNO⁺248.1132Results from ester cleavage (Pathway A2).
1-(5-fluoropentyl)indole Moiety C₁₃H₁₅FN⁺219.1159Diagnostic for the N-alkyl indole core (Pathway B1).
6-Hydroxyquinoline Moiety C₉H₈NO⁺146.0599Key diagnostic ion. Results from ester cleavage (Pathway A1).
[6-Hydroxyquinoline - CO] C₈H₈N⁺118.0651Secondary fragment from m/z 146 (Pathway C1).

Protocol: In Silico Prediction and Verification Workflow

This protocol outlines the steps for using computational tools to predict and verify the mass spectrum of a target metabolite.

  • Determine the Exact Molecular Structure:

    • Start with the known structure of the parent drug (5-fluoro PB-22).

    • Apply the metabolic transformation (hydroxylation at the 6-position of the quinoline ring) to generate the precise structure of the metabolite. Use chemical drawing software (e.g., ChemDraw, MarvinSketch) for this purpose.

  • Calculate Elemental Formula and Exact Mass:

    • Using the chemical drawing software, calculate the exact monoisotopic mass and elemental formula (C₂₃H₂₁FN₂O₃).

    • Calculate the m/z of the protonated precursor ion [M+H]⁺ by adding the mass of a proton (1.00728 u) to the monoisotopic mass.

  • Predict Fragmentation using In Silico Tools:

    • Utilize mass spectrometry prediction software (e.g., ACD/Labs MS Fragmenter, CFM-ID, MassFormer).[18][19]

    • Input the SMILES or structure file of the metabolite into the software.

    • Set the ionization mode to ESI positive and specify collision energy parameters (e.g., a stepped collision energy profile of 10, 20, 40 eV) to simulate a range of fragmentation energies.

    • Execute the prediction. The software will generate a list of likely fragment ions and their corresponding structures based on built-in fragmentation libraries and algorithms.[20]

  • Manual Curation and Pathway Elucidation:

    • Review the software-predicted fragments against established chemical principles and literature data for similar compound classes (indoles, quinolines, esters).[7][17][21]

    • Manually propose the most logical fragmentation pathways, as detailed in Section 3.3, explaining the rationale for each cleavage. This step adds a layer of expert oversight to the automated prediction.

  • Data Comparison and Confirmation:

    • When analyzing experimental data from an HRMS instrument, extract ion chromatograms (XICs) for the predicted precursor m/z (393.16090) with a narrow mass tolerance (<5 ppm).

    • Acquire an MS/MS spectrum for any resulting chromatographic peak.

    • Compare the experimental product ion m/z values against the predicted values in Table 4. The presence of the key diagnostic ions (especially m/z 146.0599 and 219.1159) with high mass accuracy provides strong evidence for the identification of the 5-fluoro PB-22 6-hydroxyquinoline metabolite.

Conclusion

The identification of drug metabolites is a cornerstone of modern toxicology and drug development. This guide provides a robust theoretical framework for the identification of the 5-fluoro PB-22 6-hydroxyquinoline metabolite using tandem mass spectrometry. The predicted fragmentation pathways are dominated by the cleavage of the labile ester bond, yielding highly diagnostic product ions corresponding to the 6-hydroxyquinoline moiety (m/z 146.0599) and the N-alkylated indole core (m/z 219.1159 and 248.1132). The subsequent loss of carbon monoxide from the 6-hydroxyquinoline ion (leading to m/z 118.0651) serves as further structural confirmation. By using this predictive guide, analytical laboratories can enhance their capabilities for targeted screening and confidently identify this metabolite, thereby improving the accuracy of toxicological findings.

References

  • K. L. Johnson, D. T. G. Jones, and J. M. F. G. Holler, "Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation Profiles," Journal of The American Society for Mass Spectrometry, [Link][14]

  • W. A. Korfmacher, "High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies," LCGC North America, [Link][9]

  • Y. Wang et al., "Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive ion mode to screen synthetic cannabinoids in illicit products," Journal of Chromatography B, [Link][7]

  • Y. Wang et al., "Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive ion mode to screen synthetic cannabinoids in illicit products," Ovid, [Link][16]

  • Y. Wang et al., "Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive ion mode to screen synthetic cannabinoids in illicit products," PubMed, [Link][15]

  • A. A. Raji et al., "Analysis of Fragmentation Pathways of New-Type Synthetic Cannabinoids Using Electrospray Ionization," Journal of the American Society for Mass Spectrometry, [Link][22]

  • J. Leško and A. Lásiková, "Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides," Chemical Papers, [Link][21]

  • C. Bedia et al., "High-resolution mass spectrometry for structural identification of metabolites in metabolomics," Semantic Scholar, [Link][11]

  • K. Smith, "The Validation of the Synthetic Cannabinoid 5-fluoro PB-22," UAB Digital Commons, [Link][6]

  • D. M. Clugston and D. B. MacLean, "Mass Spectra of Oxygenated Quinolines," Canadian Journal of Chemistry, [Link][17]

  • A. Wohlfarth et al., "Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry," PubMed, [Link][3]

  • S. Kumar, "High-Resolution Mass Spectrometry in Metabolite Identification," ResearchGate, [Link][10]

  • D. A. Dunn et al., "A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans," PMC, [Link][12]

  • S. P. C. Cole et al., "Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans," ResearchGate, [Link][5]

  • A. N. T. Le et al., "In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22," PubMed, [Link][4]

  • "Web-based application for in silico fragmentation," MS tools - EPFL, [Link][20]

  • A. A. Raji et al., "Analysis of Fragmentation Pathways of New-Type Synthetic Cannabinoids Using Electrospray Ionization," PubMed, [Link][8]

  • S. P. P. Allam et al., "MassFormer: Tandem Mass Spectrum Prediction with Graph Transformers," arXiv, [Link][18]

  • I. Blaženović et al., "Comprehensive comparison of in silico MS/MS fragmentation tools of the CASMI contest: database boosting is needed to achieve 93% accuracy," eScholarship, [Link][23]

  • "5-fluoro-PB-22," PubChem, [Link][1]

  • "Substance Details 5F-PB-22," UNODC, [Link][2]

  • "Mass Spec Fragment Prediction Software | MS Fragmenter," ACD/Labs, [Link][19]

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Methodological & Application

Application Note: A Robust LC-MS/MS Method for the Detection and Quantification of 5-fluoro PB-22 and its Major Metabolites in Human Urine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a comprehensive and validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective detection of 5-fluoro PB-22 (5F-PB-22), a potent synthetic cannabinoid, and its primary metabolites in human urine. The protocol provides a complete workflow, from sample preparation involving enzymatic hydrolysis and solid-phase extraction to optimized LC-MS/MS parameters and data analysis. This method is designed for forensic toxicology laboratories, clinical research organizations, and drug development professionals requiring a reliable and high-throughput analytical solution for monitoring 5F-PB-22 exposure.

Introduction

5-fluoro PB-22 (quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate) is a designer drug that functions as a potent agonist of the cannabinoid receptors.[1] Its abuse has been linked to severe adverse health effects, making its detection in biological matrices a critical task for forensic and clinical laboratories.[2] Like many synthetic cannabinoids, 5F-PB-22 is extensively metabolized in the body, with the parent compound often present at very low or undetectable concentrations in urine.[3] Therefore, a reliable analytical method must target the more abundant metabolites to accurately confirm exposure.

The primary metabolic pathways for 5F-PB-22 include ester hydrolysis, oxidative defluorination, and hydroxylation, followed by glucuronidation.[4][5] This method focuses on the detection of the parent compound and its key metabolites: 5F-pentyl-indole-3-carboxylic acid (5F-PICA), a product of ester hydrolysis, and a hydroxylated metabolite (hydroxy-5F-PB-22).

Experimental Workflow

The analytical approach involves a systematic process to ensure accuracy and reproducibility from sample receipt to final data reporting.

Workflow Figure 1: Overall Analytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Urine Sample Collection Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Sample->Hydrolysis Deconjugation of metabolites SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Sample cleanup and concentration Elution Elution & Evaporation SPE->Elution Reconstitution Reconstitution in Mobile Phase Elution->Reconstitution LC Liquid Chromatography Separation Reconstitution->LC Sample Injection MS Tandem Mass Spectrometry Detection (MRM) LC->MS Ionization and Fragmentation Integration Peak Integration & Quantification MS->Integration Report Data Review & Reporting Integration->Report

Caption: Overall Analytical Workflow

Metabolic Pathways of 5F-PB-22

Understanding the biotransformation of 5F-PB-22 is crucial for selecting the appropriate target analytes for detection. The primary metabolic routes are illustrated below.

Metabolism Figure 2: Primary Metabolic Pathways of 5F-PB-22 cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 5F-PB-22 C23H21FN2O2 hydrolysis 5F-pentyl-indole-3-carboxylic acid (5F-PICA) Ester Hydrolysis parent->hydrolysis Carboxylesterases hydroxylation Hydroxy-5F-PB-22 Hydroxylation parent->hydroxylation CYP450 defluorination PB-22 pentanoic acid Oxidative Defluorination parent->defluorination CYP450 glucuronide Metabolite Glucuronides hydrolysis->glucuronide UGT hydroxylation->glucuronide UGT

Caption: Primary Metabolic Pathways of 5F-PB-22

Materials and Methods

Reagents and Materials
  • 5F-PB-22, 5F-PICA, and hydroxy-5F-PB-22 analytical standards (Cerilliant or equivalent)

  • 5F-PB-22-d5 internal standard (or other suitable deuterated analog)

  • β-glucuronidase from E. coli (Sigma-Aldrich or equivalent)

  • Methanol, acetonitrile, water (LC-MS grade)

  • Formic acid (99%)

  • Ammonium formate

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

Sample Preparation Protocol
  • Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity. Pipette 1 mL of urine into a labeled glass tube.

  • Internal Standard Addition: Spike each sample, calibrator, and quality control (QC) with the internal standard solution to a final concentration of 10 ng/mL.

  • Enzymatic Hydrolysis: Add 500 µL of β-glucuronidase solution to each tube. Vortex and incubate at 60°C for 2 hours to cleave the glucuronide conjugates.[6]

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

    • Load the hydrolyzed sample onto the cartridge.

    • Wash the cartridge with 2 mL of a 5% methanol in water solution to remove interfering substances.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analytes with 2 mL of a 2% formic acid in methanol solution.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% formic acid).

LC-MS/MS Method

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Liquid Chromatography Parameters
ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 8 min
Mass Spectrometry Parameters
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Collision Gas Argon
MRM Transitions

The following Multiple Reaction Monitoring (MRM) transitions are used for the quantification and qualification of the target analytes.

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)
5F-PB-22 377.2232.1143.9
5F-PICA 248.1204.1130.1
Hydroxy-5F-PB-22 393.2232.1159.0
5F-PB-22-d5 (IS) 382.2237.1143.9

Method Validation

The method was validated according to the US Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[7][8] The following parameters were assessed:

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10, with accuracy and precision within ±20%
Accuracy Within ±15% of the nominal concentration (±20% for LOQ)
Precision (CV%) ≤ 15% (≤ 20% for LOQ)
Matrix Effect CV% of peak areas in different lots of matrix ≤ 15%
Recovery Consistent and reproducible
Stability Analyte stability demonstrated under various storage and processing conditions

Results and Discussion

This LC-MS/MS method demonstrates excellent sensitivity and specificity for the detection of 5F-PB-22 and its major metabolites in human urine. The sample preparation procedure effectively removes matrix interferences, and the chromatographic conditions provide good separation of the analytes. The use of a deuterated internal standard ensures accurate quantification. The validation results confirm that the method is reliable and robust for its intended purpose in a routine analytical setting.

Conclusion

The described LC-MS/MS method provides a powerful tool for the detection and quantification of 5F-PB-22 and its metabolites. Its high sensitivity, specificity, and throughput make it suitable for a wide range of applications, from forensic investigations to clinical research. The detailed protocol and validation guidelines presented in this application note should enable researchers and scientists to successfully implement this method in their laboratories.

References

  • Fast and Effective LC/MS/MS Analysis of Synthetic Cannabinoids. American Laboratory. Available at: [Link]

  • Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. PubMed. Available at: [Link]

  • Metabolic profile of synthetic cannabinoids 5F-PB- 22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. OPUS at UTS. Available at: [Link]

  • Fast and Effective LC/MS/MS Analysis of Synthetic Cannabinoids. American Laboratory. Available at: [Link]

  • Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. PubMed. Available at: [Link]

  • Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. PubMed. Available at: [Link]

  • 5F-PB-22. Wikipedia. Available at: [Link]

  • Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Annex Publishers. Available at: [Link]

  • Analysis of Synthetic Cannabinoids and Metabolites: Adding New Compounds to an Existing LC-MS/MS Method. Restek. Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available at: [Link]

  • Putative fragmentation scheme for 5F-PB-22 and its isomers following electron ionization. ResearchGate. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive. Ovid. Available at: [Link]

  • Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. Available at: [Link]

  • Human phase‐I metabolism and prevalence of two synthetic cannabinoids bearing an ethyl ester moiety: 5F‐EDMB‐PICA and EDMB. Wiley Online Library. Available at: [Link]

  • PB-22 and 5F-PB-22. DEA Diversion Control Division. Available at: [Link]

  • 5-fluoro-PB-22. PubChem. Available at: [Link]

  • The Validation of the Synthetic Cannabinoid 5-fluoro PB-22. UAB Digital Commons. Available at: [Link]

  • 5F-PB-22 Critical Review Report. ECDD Repository. Available at: [Link]

  • Differentiation and identification of 5F-PB-22 and its isomers. PubMed. Available at: [Link]

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Application Note: High-Resolution Mass Spectrometry Screening for 5-Fluoro PB-22 Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for analytical chemists and toxicologists. It addresses the critical challenge of distinguishing 5-fluoro PB-22 (5F-PB-22) from its positional and structural isomers using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

Executive Summary

The synthetic cannabinoid 5-fluoro PB-22 (1-(5-fluoropentyl)-1H-indole-3-carboxylic acid 8-quinolinyl ester) presents a significant analytical challenge due to the existence of numerous isobaric isomers. These include fluoropentyl positional isomers (fluorine at the 2, 3, 4, or 5 position) and quinolinyl positional isomers (linkage at the 3, 4, 5, 6, or 7 position of the quinoline ring).

Differentiation is critical because these isomers often possess distinct pharmacological potencies and legal statuses. This protocol details a validated workflow using LC-HRMS with a biphenyl stationary phase to achieve chromatographic resolution of isomers that produce identical precursor and product ions.

Chemical Background & Isomerism

5F-PB-22 (


, MW 376.[1]43) is an indole-based cannabinoid with a quinolinyl ester linker.
The Isomer Challenge

Mass spectrometry alone (MS/MS) is often insufficient for identification because isomers share the same molecular ion (


) and major fragment ions.
Isomer TypeVariationAnalytical ChallengePrimary Solution
Fluoropentyl Isomers Position of F on pentyl chain (5-F, 4-F, etc.)Identical MS/MS spectra.Chromatography (Biphenyl Column)
Quinolinyl Isomers Ester linkage position on quinoline ringSubtle MS/MS intensity differences.Chromatography + Reference Standards
Structural Isomers Indazole vs. Indole core (e.g., 5F-SDB-005)Distinct MS/MS fragments.MS/MS Fragmentation

Experimental Protocol

Sample Preparation

Matrix: Whole Blood or Urine Method: Liquid-Liquid Extraction (LLE) is preferred for cleanliness, though Protein Precipitation (PPT) is viable for high-throughput screening.

Protocol (LLE):

  • Aliquot 200 µL of sample into a glass tube.

  • Add 20 µL of Internal Standard (e.g., 5F-PB-22-D5 or JWH-018-D9 at 0.1 µg/mL).

  • Add 200 µL of 0.1 M Carbonate Buffer (pH 10.0) to adjust alkalinity (prevents ionization of acidic interferences).

  • Add 1.5 mL of extraction solvent (Hexane:Ethyl Acetate, 90:10 v/v).

  • Vortex for 5 minutes; Centrifuge at 3,500 rpm for 10 minutes.

  • Transfer the organic (upper) layer to a clean vial.

  • Evaporate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase A:B (50:50).

Liquid Chromatography Conditions

Standard C18 columns often fail to resolve the 5-fluoro and 4-fluoro isomers. This protocol utilizes a Biphenyl stationary phase, which offers superior selectivity for isomeric compounds through pi-pi interactions.

  • System: UHPLC (e.g., Agilent 1290, Shimadzu Nexera)

  • Column: Raptor Biphenyl (Restek) or Kinetex Biphenyl (Phenomenex), 100 x 2.1 mm, 2.6 µm.

  • Column Temp: 40°C

  • Flow Rate: 0.4 mL/min[2][3]

  • Mobile Phase A: Water + 0.1% Formic Acid (improves ionization)

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (Methanol is avoided to prevent transesterification artifacts).

Gradient Elution:

Time (min) % Mobile Phase B Event
0.00 30% Initial Hold
1.00 30% Load
10.00 70% Linear Ramp (Isomer Separation)
12.00 95% Wash
14.00 95% Hold
14.10 30% Re-equilibration

| 16.00 | 30% | End |[3]

High-Resolution Mass Spectrometry (HRMS)
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Acquisition Mode: Data Dependent Acquisition (DDA) or SWATH/All-Ions.

  • Mass Range: m/z 100 – 1000.

  • Scan Rate: > 5 Hz (to capture narrow UHPLC peaks).

Key MS Parameters:

  • Precursor Ion: m/z 377.1660 (

    
    )
    
  • Collision Energy: Ramp 20-40 eV (ensures rich fragmentation).

Data Analysis & Isomer Differentiation

Fragmentation Pathway

Understanding the fragmentation is crucial for verifying the core structure before attempting isomer separation. The primary cleavage occurs at the ester bond.

FragmentationPathway Parent 5F-PB-22 Precursor [M+H]+ = 377.1660 Cleavage Ester Bond Cleavage Parent->Cleavage CID (20-40 eV) FragmentA Acylium Ion (Indole Core) [C14H15FNO]+ = 232.1132 (Major Quantifier) Cleavage->FragmentA FragmentB Quinolinyl Ion [C9H8NO]+ = 146.0600 (Qualifier) Cleavage->FragmentB FragmentA2 Fluoro-pentyl Indole [C13H15FN]+ = 204.1183 (Loss of CO) FragmentA->FragmentA2 - CO (28 Da) FragmentA3 Defluorination [C14H14NO]+ = 212.1070 (Loss of HF) FragmentA->FragmentA3 - HF (20 Da)

Figure 1: Proposed fragmentation pathway for 5F-PB-22 under ESI+ conditions. The m/z 232.1132 ion is the most abundant and stable for quantitation.

Chromatographic Separation Strategy

Since the MS/MS spectra of 5-fluoro, 4-fluoro, and 3-fluoro isomers are virtually identical, Retention Time (RT) is the only reliable discriminator.

Elution Order on Biphenyl Phase:

  • 5-fluoro PB-22 (Terminal substitution is most polar, elutes earliest).

  • 4-fluoro PB-22

  • 3-fluoro PB-22

  • 2-fluoro PB-22 (Internal substitution increases lipophilicity/retention).

Note: This order must be experimentally verified with certified reference materials (CRMs) in every batch, as slight shifts in mobile phase pH can alter selectivity.

Validation & Quality Assurance

To ensure the method is legally defensible (Trustworthiness), the following validation parameters must be met:

ParameterAcceptance CriteriaNotes
Mass Accuracy < 5 ppmCalibrate QTOF/Orbitrap daily.
Retention Time Window ± 0.05 minCritical for isomer ID.
Limit of Detection (LOD) 0.1 - 0.5 ng/mLHigh sensitivity required for potent NPS.
Matrix Effects < 25% suppressionUse deuterated IS (5F-PB-22-D5) to compensate.
Carryover < LOD in blankInject solvent blank after high calibrators.
Self-Validating System Check

Before running unknown samples, inject a System Suitability Mixture containing 5F-PB-22 and at least one other isomer (e.g., 4F-PB-22).

  • Pass: Baseline resolution (

    
    ) between the two isomers.
    
  • Fail: Co-elution indicates column degradation or improper mobile phase composition.

References

  • Zhang, S., et al. (2017).[4] Differentiation and identification of 5F-PB-22 and its isomers using GC-MS and NMR. Forensic Science International. Link

  • Wohlfarth, A., et al. (2014).[2][5] Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry. Link

  • Restek Corporation. (2020). Analysis of Synthetic Cannabinoids and Metabolites: Adding New Compounds to an Existing LC-MS/MS Method. Link

  • United Nations Office on Drugs and Crime (UNODC). (2020). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Link

  • Behonick, G., et al. (2014).[2] Four Postmortem Case Reports with Quantitative Detection of the Synthetic Cannabinoid, 5F-PB-22. Journal of Analytical Toxicology. Link

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Application Note: Advanced Protocols for the Preparation of Biological Matrices for the Analysis of 5-fluoro PB-22 and its Hydrolysis Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the preparation of biological matrices—specifically blood, plasma, and urine—for the quantitative and qualitative analysis of the synthetic cannabinoid 5-fluoro PB-22 (5F-PB-22) and its primary hydrolysis metabolite, 8-quinolinol. We delve into the rationale behind various extraction techniques, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), offering field-proven insights to guide researchers, forensic toxicologists, and drug development professionals in selecting and implementing the most effective method for their analytical needs.

Introduction: The Analytical Challenge of 5F-PB-22

5-fluoro PB-22 (quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate) is a potent synthetic cannabinoid receptor agonist that has been detected in forensic casework worldwide.[1][2] A significant analytical challenge arises from its rapid and extensive metabolism in the human body. The parent compound is often found at very low concentrations or is entirely absent in urine samples, making direct detection unreliable for confirming exposure.[3][4]

The primary metabolic pathway for 5F-PB-22 is in vivo ester hydrolysis.[5][6] This cleavage results in two major products: 5'-fluoropentylindole-3-carboxylic acid and 8-quinolinol . These metabolites, particularly after enzymatic deconjugation in urine, serve as more reliable biomarkers for 5F-PB-22 intake.[6] Therefore, robust analytical methods must effectively extract both the lipophilic parent drug from blood or plasma and its more polar metabolites from urine.

Effective sample preparation is the cornerstone of reliable analysis via sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][7] The goal is to eliminate endogenous interferences (e.g., proteins, salts, lipids), minimize matrix effects, and concentrate the target analytes to achieve the required limits of detection (LOD) and quantification (LOQ).[7]

Core Principles of Sample Preparation in Bioanalysis

The choice of a sample preparation strategy is dictated by the physicochemical properties of the analytes, the nature of the biological matrix, and the desired analytical outcome (e.g., high-throughput screening vs. quantitative confirmation).

  • Matrix Complexity: Blood and plasma are protein-rich, necessitating a deproteinization step.[7][8] Urine is an aqueous matrix but often contains conjugated metabolites that require enzymatic hydrolysis to release the free analyte for detection.[9][10]

  • Analyte Properties: 5F-PB-22 is a relatively non-polar, lipophilic molecule, making it suitable for extraction into organic solvents. Its hydrolysis metabolites are more polar, influencing the choice of extraction sorbents and solvents.

  • Internal Standards: To ensure accuracy and precision, an appropriate internal standard (IS), such as a deuterated analog (e.g., JWH-018-d9), should be added to all samples, calibrators, and controls at the beginning of the extraction process.[1] This corrects for analyte loss during preparation and variability in instrument response.

Strategic Approaches to Sample Preparation

We will now explore three widely adopted extraction methodologies, discussing their mechanisms, advantages, and limitations in the context of 5F-PB-22 analysis.

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method primarily used for plasma and blood samples. It involves adding a water-miscible organic solvent, typically acetonitrile, to denature and precipitate proteins.[7][8]

  • Causality & Mechanism: Acetonitrile disrupts the hydration shell around protein molecules, leading to their aggregation and precipitation. The analytes, being soluble in the resulting supernatant, are separated by centrifugation. This method is fast and non-selective, making it suitable for broad-spectrum screening. However, it provides minimal cleanup, as other endogenous components like lipids and salts may remain in the supernatant, potentially causing significant matrix effects.[7]

Liquid-Liquid Extraction (LLE)

LLE separates analytes from matrix components based on their differential solubility in two immiscible liquid phases—typically an aqueous sample and an organic solvent.[11]

  • Causality & Mechanism: The efficiency of LLE is governed by the partition coefficient of the analyte between the two phases. For 5F-PB-22, which is non-polar, extraction into a non-polar organic solvent like hexane is effective. Adjusting the pH of the aqueous sample can further optimize extraction; for instance, using a basic buffer (e.g., pH 10.2) ensures that acidic and neutral interferences remain in the aqueous phase while the target analyte partitions into the organic layer.[1] LLE provides a cleaner extract than PPT but is more labor-intensive and requires larger solvent volumes.

Solid-Phase Extraction (SPE)

SPE is a highly selective and versatile technique that uses a solid sorbent packed in a cartridge or well plate to bind and isolate analytes from a liquid sample.[9][11] It is considered a gold standard for achieving clean extracts and high concentration factors.

  • Causality & Mechanism: For synthetic cannabinoids and their metabolites, reversed-phase SPE using polymeric sorbents is common.[9] The process involves four key steps:

    • Conditioning: The sorbent is wetted with an organic solvent (e.g., methanol) to activate the stationary phase.

    • Equilibration: The sorbent is rinsed with water or a buffer to prepare it for the aqueous sample.

    • Loading: The pre-treated sample is passed through the sorbent. Non-polar analytes like 5F-PB-22 and its metabolites are retained by hydrophobic interactions, while polar matrix components like salts pass through to waste.

    • Washing: The sorbent is washed with a weak solvent to remove remaining interferences without dislodging the analytes.

    • Elution: A strong organic solvent is used to disrupt the analyte-sorbent interaction and collect the purified analytes in a small volume.[12]

Detailed Experimental Protocols

Safety Precaution: Always handle biological samples and organic solvents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Rapid Screening of 5F-PB-22 in Plasma/Blood via Protein Precipitation (PPT)

This protocol is optimized for high-throughput screening where speed is prioritized.

Workflow Diagram:

PPT_Workflow cluster_sample Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample 500 µL Plasma/Blood Add_IS Add Internal Standard Sample->Add_IS Add_ACN Add 1.5 mL cold Acetonitrile Add_IS->Add_ACN Vortex Vortex 1 min Add_ACN->Vortex Centrifuge Centrifuge 10 min @ >3000 rpm Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

Caption: Workflow for Protein Precipitation (PPT) of 5F-PB-22 from Plasma/Blood.

Step-by-Step Methodology:

  • Pipette 500 µL of plasma or whole blood into a 2 mL microcentrifuge tube.

  • Add the internal standard solution and briefly vortex.

  • Add 1.5 mL of ice-cold acetonitrile.[7] The 3:1 ratio of acetonitrile to sample is critical for efficient protein precipitation.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at >3000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Quantitative Analysis of 5F-PB-22 in Blood via Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for the forensic analysis of 5F-PB-22 in postmortem blood.[1]

Workflow Diagram:

LLE_Workflow cluster_sample Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample 500 µL Blood Add_IS Add Internal Standard Sample->Add_IS Add_Buffer Add 500 µL Sodium Bicarbonate Buffer (pH 10.2) Add_IS->Add_Buffer Add_Solvent Add 5 mL Hexane:Ethyl Acetate (98:2) Add_Buffer->Add_Solvent Mix Mix 3 min Add_Solvent->Mix Centrifuge Centrifuge 3 min @ 3000 rpm Mix->Centrifuge Transfer Transfer Organic Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in 200 µL 50:50 ACN:Water Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

Caption: Workflow for Liquid-Liquid Extraction (LLE) of 5F-PB-22 from Blood.

Step-by-Step Methodology:

  • Pipette 500 µL of blood into a glass test tube.

  • Add the internal standard solution.

  • Add 500 µL of sodium bicarbonate buffer (pH 10.2). Vortex to mix. The basic pH ensures the analyte is in a neutral state, maximizing its partitioning into the organic solvent.[1]

  • Add 5 mL of hexane:ethyl acetate (98:2 v/v). The small amount of ethyl acetate improves recovery without significantly increasing the extraction of polar interferences.

  • Mix on a rocker for 3 minutes to facilitate extraction.

  • Centrifuge for 3 minutes at 3000 rpm to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean test tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of 50:50 acetonitrile:deionized water for analysis.[1]

Protocol 3: Comprehensive Analysis of 5F-PB-22 Metabolites in Urine via Solid-Phase Extraction (SPE)

This protocol includes an enzymatic hydrolysis step to analyze both free and glucuronidated metabolites and is ideal for confirmatory analysis.

Workflow Diagram:

SPE_Workflow cluster_hydrolysis 1. Hydrolysis cluster_spe 2. Solid-Phase Extraction cluster_analysis 3. Analysis Sample 1 mL Urine Add_IS Add Internal Standard Sample->Add_IS Add_Buffer Add 2 mL Acetate Buffer (pH 5.0) Add_IS->Add_Buffer Add_Enzyme Add 50 µL β-glucuronidase Add_Buffer->Add_Enzyme Incubate Vortex & Incubate @ 65°C for 1-2h Add_Enzyme->Incubate Load Load Sample onto Polymeric SPE Cartridge Incubate->Load Wash1 Wash 1: 3 mL Acetate Buffer Load->Wash1 Wash2 Wash 2: 3 mL 25:75 MeOH:Buffer Wash1->Wash2 Dry Dry Cartridge (10 min) Wash2->Dry Elute Elute: 3 mL Ethyl Acetate Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

Caption: Workflow for Solid-Phase Extraction (SPE) of 5F-PB-22 Metabolites from Urine.

Step-by-Step Methodology:

  • Enzymatic Hydrolysis: a. To 1.0 mL of urine in a test tube, add the internal standard. b. Add 2.0 mL of 100 mM acetate buffer (pH 5.0) and 50 µL of β-glucuronidase enzyme.[9] The acidic buffer provides the optimal pH for the enzyme to cleave glucuronide conjugates. c. Vortex for 30 seconds and incubate in a water bath at 65°C for 1-2 hours.[9] d. Allow the sample to cool to room temperature.

  • Solid-Phase Extraction: a. Condition & Equilibrate: Condition a polymeric SPE cartridge (e.g., UCT Styre Screen® HLD or equivalent) with 1 mL of methanol, followed by 1 mL of deionized water. Do not let the sorbent go dry. b. Load: Load the cooled, hydrolyzed sample directly onto the SPE cartridge at a slow, steady flow rate (~1-2 mL/min). c. Wash: i. Wash with 3 mL of 100 mM acetate buffer (pH 5.0) to remove polar interferences.[9] ii. Wash with 3 mL of 25:75 methanol:acetate buffer to remove moderately polar interferences. Using a higher percentage of methanol risks premature elution of the target metabolites.[9] d. Dry: Dry the cartridge under full vacuum for 10 minutes to remove all residual aqueous solvent. This step is critical for efficient elution. e. Elute: Elute the analytes with 3 mL of ethyl acetate into a clean collection tube.[9]

  • Final Preparation: a. Evaporate the eluate to dryness at 35-40°C under a gentle stream of nitrogen. b. Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.[9]

Method Comparison and Data Presentation

The selection of a preparation method involves a trade-off between speed, cleanliness, and sensitivity. The following table summarizes the key performance characteristics of each protocol.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Primary Application High-throughput screeningQuantitative confirmation (parent)Comprehensive quantitative confirmation (parent & metabolites)
Typical Matrix Blood, Plasma, SerumBlood, Plasma, SerumUrine, Blood, Plasma
Processing Time ~20 min / sample~30-40 min / sample~30 min / sample (post-hydrolysis)
Matrix Effect High potential for ion suppression[7]ModerateLow; provides cleanest extracts[7]
Recovery Generally good, but variableGood to excellent (>80%)[13]Excellent and reproducible (>90%)
Selectivity LowModerateHigh
Solvent Usage LowHighModerate
Automation Potential HighModerateHigh (with 96-well plates)
Relative Cost LowLow-ModerateHigh

Method Validation and Quality Assurance

Regardless of the chosen protocol, the analytical method must be fully validated to ensure that the results are reliable and fit for purpose.[14][15] Validation should be performed according to established international guidelines and should assess the following parameters:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other expected components.

  • Linearity: The range over which the instrument response is proportional to the analyte concentration.

  • Accuracy and Precision: Intra- and inter-day assessment of how close the measured values are to the true value and to each other.[1]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.[1][10]

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in an extracted sample to that of a non-extracted standard.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte, which can cause suppression or enhancement of the signal.[7]

  • Stability: Analyte stability in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, long-term storage).[16]

Conclusion

The successful analysis of 5F-PB-22 and its metabolites hinges on a well-designed and meticulously executed sample preparation strategy. For rapid screening of blood or plasma, Protein Precipitation offers an efficient workflow. For accurate quantification of the parent drug in blood, Liquid-Liquid Extraction provides a cleaner and more robust alternative. For the most comprehensive and sensitive analysis, particularly for detecting metabolites in urine, Solid-Phase Extraction following enzymatic hydrolysis is the superior method. By understanding the underlying principles and carefully selecting a protocol that aligns with the analytical objectives, researchers can generate high-quality, defensible data in the challenging field of synthetic cannabinoid analysis.

References

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  • Behonick, G., Shanks, K. G., Firchau, D. J., Gorn, G., & Poklis, A. (2014). Four Postmortem Case Reports with Quantitative Detection of the Synthetic Cannabinoid, 5F-PB-22. Journal of Analytical Toxicology, 38(8), 559–562. Retrieved from [Link]

  • Watanabe, S., Kuzhiumparambil, U., & Fu, S. (2017). Metabolic profile of synthetic cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. The AAPS Journal, 19(4), 1153-1163. Retrieved from [Link]

  • Griffin, E. (2018). The Validation of the Synthetic Cannabinoid 5-fluoro PB-22. UAB Digital Commons. Retrieved from [Link]

  • Watanabe, S., Kuzhiumparambil, U., & Fu, S. (2017). Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. PubMed. Retrieved from [Link]

  • Li, X., et al. (2022). Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry. Molecules, 27(20), 7016. Retrieved from [Link]

  • Watanabe, S., Kuzhiumparambil, U., & Fu, S. (2017). Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. Semantic Scholar. Retrieved from [Link]

  • Bishop, C., et al. (2019). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Annex Publishers. Retrieved from [Link]

  • ARUP Laboratories. (n.d.). Synthetic Cannabinoid Metabolites, Qualitative, Urine. Test Directory. Retrieved from [Link]

  • Wohlfarth, A., Gandhi, A. S., Pang, S., Zhu, M., Scheidweiler, K. B., & Huestis, M. A. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry, 406(6), 1763–1780. Retrieved from [Link]

  • Varga, B., et al. (2020). Determination of main tetrahydrocannabinoids by GC-MS: Impact of protein precipitation by acetonitrile on solid phase extraction of cannabinoids from human serum. ResearchGate. Retrieved from [Link]

  • Gundersen, P. O. M., Spigset, O., & Josefsson, M. (2018). Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. Drug Testing and Analysis, 10(11-12), 1769-1780. Retrieved from [Link]

  • Restek Corporation. (2020). Analysis of Synthetic Cannabinoids and Metabolites: Adding New Compounds to an Existing LC-MS/MS Method. Retrieved from [Link]

  • Mayo Clinic Laboratories. (n.d.). Overview: Synthetic Cannabinoid Metabolites Screen, Expanded, Urine. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Retrieved from [Link]

  • Namera, A. (2015). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 33(2), 187-206. Retrieved from [Link]

  • Piva, F., et al. (2019). Optimisation of Protein Extraction from Medicinal Cannabis Mature Buds for Bottom-Up Proteomics. MDPI. Retrieved from [Link]

  • Pereira, J. R. P., et al. (2025). Detection and quantification of selected cannabinoids in oral fluid samples by protein precipitation and LC-MS/MS. ResearchGate. Retrieved from [Link]

  • Boston University. (n.d.). Long-term Stability of Synthetic Cannabinoids in Biological Matrices. Retrieved from [Link]

  • Al-Hayali, M. Z., & Al-Fahemi, J. H. A. (2020). A Highly Efficient Liquid Chromatography Method for the Determination of Synthetic Cannabinoid 5F-PB-22 in Mice Plasma at Nano-Concentration Range: Application to Pharmacokinetic Study. ResearchGate. Retrieved from [Link]

  • Trobbiani, S., et al. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. ResearchGate. Retrieved from [Link]

  • Mandrioli, R., et al. (2025). Volumetric absorptive microsampling for in vitro metabolism of the recent synthetic cannabinoid receptor agonist 5F-PB-22. University of Bologna. Retrieved from [Link]

  • Rathore, A. S. (2021). Analytical Method Validation for Biotechnology Proteins, Peptides, and Antibodies. LCGC. Retrieved from [Link]

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  • MDPI. (n.d.). Special Issue: Development and Validation of New Analytical Methods for the Determination of Drugs and Their Metabolites. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Retrieved from [Link]

  • Phenomenex. (n.d.). Solid Phase Extraction for Clinical Research. Retrieved from [Link]

  • Herrero-Melero, A., et al. (2023). Determination of synthetic cannabinoids in oral fluids by liquid chromatography with fluorescence detection after solid-phase extraction. Microchemical Journal, 189, 108535. Retrieved from [Link]

  • Poboży, E., et al. (2023). Optimisation of dispersive liquid-liquid microextraction for plasma sample preparation in bioanalysis of CDK4/6 inhibitors in therapeutic combinations for breast cancer treatment. Scientific Reports, 13(1), 12509. Retrieved from [Link]

  • Alagöz, A. S., & Acar, N. (2025). Application of salt-assisted liquid-liquid extraction in bioanalytical methods. Euchembioj Reviews, 1, 70-80. Retrieved from [Link]

  • Spasić, M. J., et al. (2021). Phase separation liquid-liquid extraction for the quantification of 8-iso-prostaglandin f2 alpha. Journal of Medical Biochemistry, 40(4), 369-377. Retrieved from [Link]

  • Spasić, M. J., et al. (2021). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Journal of Medical Biochemistry, 40(4), 369-377. Retrieved from [Link]

Sources

Application Note: Immunoassay Cross-Reactivity Profiling of 5-fluoro PB-22 6-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide and detailed protocol for determining the cross-reactivity of immunoassays with 5-fluoro PB-22 6-hydroxyquinoline, a significant metabolite of the synthetic cannabinoid 5F-PB-22. As the parent compound is often rapidly metabolized and undetectable in urine, the ability of a screening assay to recognize major metabolites is paramount for accurate toxicological assessment. We will explore the scientific rationale behind targeting this metabolite, the principles of competitive immunoassay, and a step-by-step workflow for quantifying cross-reactivity. This guide is intended for researchers, scientists, and drug development professionals in the fields of forensic toxicology, clinical chemistry, and diagnostic assay development.

Introduction: The Challenge of Synthetic Cannabinoid Metabolism

5-fluoro PB-22 (5F-PB-22), chemically known as quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate, is a potent synthetic cannabinoid receptor agonist (SCRA) that has been identified on the designer drug market.[1][2] Like many SCRAs, 5F-PB-22 is subject to rapid and extensive metabolism in the human body, posing a significant challenge for its detection.[3][4] The parent compound is often present at very low to undetectable concentrations in urine, the most common matrix for drugs of abuse screening.[3]

Metabolism of 5F-PB-22 primarily occurs through two major pathways: ester hydrolysis and oxidative transformations on various parts of the molecule.[4][5] One of the key biotransformations is the hydroxylation of the quinoline ring system, leading to the formation of multiple hydroxyquinoline metabolites.[3][4][6] The 5F-PB-22 6-hydroxyquinoline isomer is one such metabolite. Detecting these more stable and abundant metabolites is therefore crucial for reliably documenting intake of the parent compound.[4]

Immunoassays are the frontline tool for high-throughput drug screening due to their speed, cost-effectiveness, and ease of use.[7][8] However, these assays are designed to detect a specific chemical structure or a class of structurally related compounds. Their effectiveness for SCRAs depends heavily on their cross-reactivity —the ability of the assay's antibodies to bind to compounds other than the primary target analyte, such as metabolites and analogs.[9][10] An immunoassay that fails to recognize a major metabolite like 6-hydroxyquinoline may produce a false-negative result, even if the individual has consumed 5F-PB-22. Therefore, characterizing an assay's cross-reactivity profile is not merely a validation step but a fundamental requirement for ensuring its diagnostic accuracy and reliability.[11][12]

This document outlines the principles and provides a detailed protocol for assessing the cross-reactivity of a competitive immunoassay with 5F-PB-22 6-hydroxyquinoline.

Metabolic Pathway and Rationale

The metabolic conversion of 5F-PB-22 involves enzymatic processes in the liver, primarily mediated by cytochrome P450 enzymes. Hydroxylation of the quinoline moiety is a common phase I metabolic reaction. The diagram below illustrates this critical biotransformation, highlighting the structural change from the parent drug to the 6-hydroxyquinoline metabolite. The addition of a polar hydroxyl group (-OH) facilitates further conjugation (phase II metabolism) and subsequent excretion from the body. Targeting this metabolite is a logical strategy to extend the detection window for 5F-PB-22 use.

G parent 5F-PB-22 (Parent Compound) metabolite 5F-PB-22 6-hydroxyquinoline (Metabolite) parent->metabolite Hepatic Metabolism (Hydroxylation)

Caption: Metabolic conversion of 5F-PB-22 to its 6-hydroxyquinoline metabolite.

Principles of Immunoassay Cross-Reactivity Testing

The most common format for drugs of abuse screening immunoassays is the competitive enzyme-linked immunosorbent assay (ELISA) . The principle relies on the competition between the drug in the sample and a labeled drug conjugate for a limited number of specific antibody binding sites.

  • High Drug Concentration: If the sample contains a high concentration of the target drug (or a cross-reactant), these molecules will saturate the antibody binding sites, preventing the labeled drug conjugate from binding. This results in a low signal (e.g., low color development).

  • Low Drug Concentration: In a negative sample, the labeled drug conjugate binds freely to the antibodies, producing a strong signal.

Cross-reactivity is quantified by comparing the concentration of a cross-reacting compound required to produce a 50% reduction in signal (IC50) to the concentration of the primary target analyte required for the same effect.

The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

A high percentage indicates that the antibody binds the metabolite effectively, making the assay sensitive to its presence.

Materials and Protocol

This protocol provides a generalized framework. Specific volumes, incubation times, and wavelengths should be adapted from the manufacturer's instructions for the specific immunoassay kit being used.

Required Materials
  • Immunoassay Kit: A competitive ELISA kit for the detection of synthetic cannabinoids (e.g., a kit targeting a common SCRA class).

  • Certified Reference Materials (CRMs):

    • Primary target analyte for the assay (e.g., JWH-018 N-(5-hydroxypentyl) metabolite, as many kits are calibrated against this compound).[13]

    • 5F-PB-22 (for informational purposes, not the primary cross-reactant in this protocol).

    • 5F-PB-22 6-hydroxyquinoline isomer CRM.[6][14]

  • Reagents and Consumables:

    • Drug-free certified negative urine.

    • Assay Buffer, Wash Buffer, Enzyme Conjugate, TMB Substrate, and Stop Solution (typically provided in the kit).

    • 96-well microplates (coated with antibodies, provided in the kit).

    • Precision micropipettes and tips.

    • Microplate reader capable of reading absorbance at the specified wavelength (e.g., 450 nm).

    • Reagent reservoirs.

Experimental Workflow

The following diagram outlines the key steps in the cross-reactivity testing protocol.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_target Prepare Target Analyte Standard Curve add_standards Add Standards, Controls, & Conjugate to Plate prep_target->add_standards prep_cross Prepare Cross-Reactant (6-OH-quinoline) Standard Curve prep_cross->add_standards incubate Incubate add_standards->incubate wash Wash Plate incubate->wash add_substrate Add Substrate & Incubate wash->add_substrate stop Add Stop Solution add_substrate->stop read Read Absorbance stop->read plot Plot Dose-Response Curves read->plot calc_ic50 Determine IC50 Values plot->calc_ic50 calc_cross Calculate % Cross-Reactivity calc_ic50->calc_cross

Caption: Experimental workflow for immunoassay cross-reactivity testing.

Step-by-Step Protocol

Step 1: Preparation of Standard Curves

  • Causality: Creating accurate serial dilutions is the foundation of this experiment. The goal is to generate a range of concentrations that will produce a full dose-response curve, from minimal to maximal inhibition of the signal.

  • Prepare a high-concentration stock solution of the Target Analyte and the 5F-PB-22 6-hydroxyquinoline cross-reactant (e.g., 1000 ng/mL) in drug-free negative urine.

  • Perform serial dilutions from each stock solution to prepare a series of standards. A typical concentration range might be: 100, 50, 25, 10, 5, 2.5, 1, and 0 ng/mL. The 0 ng/mL standard (blank urine) serves as the negative control and establishes the maximum signal (B0).

Step 2: Assay Procedure (Example)

  • Causality: This procedure follows the principle of competitive binding. The initial incubation allows the drug in the standards to compete with the enzyme-labeled drug for antibody sites. Subsequent steps are for signal generation and measurement.

  • Add 20 µL of each standard (for both the target analyte and the cross-reactant), and controls into the appropriate wells of the antibody-coated microplate.

  • Add 100 µL of the Enzyme Conjugate to each well.

  • Seal the plate and incubate for 60 minutes at room temperature.

  • Wash the plate 3-5 times with Wash Buffer to remove unbound reagents. This step is critical to reduce background noise.

  • Add 100 µL of TMB Substrate to each well. Incubate for 15 minutes in the dark. The substrate reacts with the bound enzyme to produce a color.

  • Add 50 µL of Stop Solution to each well to quench the reaction. The color will change from blue to yellow.

  • Immediately read the absorbance of each well using a microplate reader at 450 nm.

Step 3: Data Analysis and Calculation

  • Causality: The dose-response curve visually represents the competitive binding. The IC50 is the most reliable point on this curve for comparing the potency of different compounds in the assay.

  • Calculate the average absorbance for each standard.

  • Normalize the data by expressing the absorbance of each standard as a percentage of the absorbance of the 0 ng/mL standard (%B/B0). %B/B0 = (Absorbance of Standard / Absorbance of 0 ng/mL Standard) x 100

  • Plot the %B/B0 against the logarithm of the concentration for both the target analyte and the cross-reactant. This will generate two sigmoidal dose-response curves.

  • From each curve, determine the concentration that causes a 50% reduction in signal (i.e., where %B/B0 = 50%). This is the IC50 value.

  • Use the IC50 values to calculate the percent cross-reactivity using the formula provided in Section 3.

Data Presentation and Interpretation

The results should be summarized in a clear, tabular format for easy comparison.

Table 1: Example Cross-Reactivity Data

CompoundIC50 (ng/mL)% Cross-Reactivity
Target Analyte (e.g., JWH-018-N-5-OH)5.2100%
5F-PB-22 6-hydroxyquinoline25.820.2%

Interpretation:

In this example, the immunoassay demonstrates a 20.2% cross-reactivity with the 6-hydroxyquinoline metabolite of 5F-PB-22. This is a significant finding. It indicates that while the assay is five times more sensitive to the primary target analyte, it is still capable of detecting the 5F-PB-22 metabolite. A concentration of 25.8 ng/mL of the metabolite would be required to produce a signal equivalent to the assay's likely cutoff (often calibrated around the IC50 of the target analyte).

  • High Cross-Reactivity (>50%): The assay is highly effective at detecting this metabolite.

  • Moderate Cross-Reactivity (10-50%): The assay can detect the metabolite, but higher concentrations are needed. This is often acceptable and provides broad coverage.

  • Low Cross-Reactivity (<10%): The assay is unlikely to detect this metabolite at clinically relevant concentrations, representing a potential gap in the assay's detection capabilities.

System Validation and Trustworthiness

To ensure the integrity and trustworthiness of the results, every protocol must be a self-validating system.

  • Controls: Each microplate must include calibrators, positive controls, and negative controls run in duplicate or triplicate. The results for these controls must fall within pre-defined acceptance ranges for the assay run to be considered valid.

  • Assay Precision: Intra- and inter-assay precision should be assessed by running controls across multiple plates and on different days to ensure reproducibility.

  • Regulatory Standards: While this protocol is for research and application purposes, laboratory-developed tests intended for diagnostic use should be validated according to guidelines from relevant authorities such as the U.S. Food and Drug Administration (FDA).[15][16][17] This includes more extensive studies on specificity, sensitivity, and interference.[18]

Conclusion

Characterizing the cross-reactivity of immunoassays with key metabolites is a critical exercise in modern toxicology. For rapidly metabolized drugs like 5F-PB-22, the detection of biotransformation products such as 5F-PB-22 6-hydroxyquinoline is essential for accurate screening. This application note provides the scientific rationale and a robust, step-by-step protocol to quantify this interaction. By systematically evaluating the performance of an immunoassay with major metabolites, laboratories can better understand the strengths and limitations of their screening tools, leading to more reliable detection of synthetic cannabinoid use and improved patient care.

References

  • Title: PB-22 and 5F-PB-22 Source: DEA Diversion Control Division URL: [Link]

  • Title: 5F-PB-22 Source: PsychonautWiki URL: [Link]

  • Title: 5-fluoro-PB-22 Source: PubChem URL: [Link]

  • Title: Metabolic profile of synthetic cannabinoids 5F-PB- 22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans Source: OPUS at UTS URL: [Link]

  • Title: 5F-PB-22 Source: Wikipedia URL: [Link]

  • Title: Substance Details 5F-PB-22 Source: United Nations Office on Drugs and Crime URL: [Link]

  • Title: The Validation of the Synthetic Cannabinoid 5-fluoro PB-22 Source: UAB Digital Commons URL: [Link]

  • Title: Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry Source: PubMed URL: [Link]

  • Title: Comprehensive review of the detection methods for synthetic cannabinoids and cathinones Source: Forensic Toxicology URL: [Link]

  • Title: Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites with a Newly Developed Bioassay Source: Analytical Chemistry URL: [Link]

  • Title: Validation of a Novel Immunoassay for the Detection of Synthetic Cannabinoids and Metabolites in Urine Specimens Source: Journal of Analytical Toxicology, Oxford Academic URL: [Link]

  • Title: Four Postmortem Case Reports with Quantitative Detection of the Synthetic Cannabinoid, 5F-PB-22 Source: Journal of Analytical Toxicology, Oxford Academic URL: [Link]

  • Title: Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans Source: Semantic Scholar URL: [Link]

  • Title: Validation of an ELISA Synthetic Cannabinoids Urine Assay Source: NIH National Library of Medicine URL: [Link]

  • Title: Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers Source: NIH National Library of Medicine URL: [Link]

  • Title: Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers Source: HistologiX URL: [Link]

  • Title: Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency: Draft Guidance Source: U.S. Department of Health and Human Services (HHS) URL: [Link]

  • Title: Chemical structures of 5F-NPB-22, NPB-22, PB-22 and 5F-PB-22... Source: ResearchGate URL: [Link]

  • Title: Development of Cross-Reactive Antibodies for the Identification and Treatment of Synthetic Cannabinoid Receptor Agonist Toxicity Source: MDPI URL: [Link]

  • Title: Immunoassay screening in urine for synthetic cannabinoids - An evaluation of the diagnostic efficiency Source: ResearchGate URL: [Link]

  • Title: Immunotoxicity Testing Guidance Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Solutions to immunoassay interference, cross reactivity and other challenges Source: Gyros Protein Technologies URL: [Link]

  • Title: Target Analysis of Synthetic Cannabinoids in Blood and Urine Source: Springer Nature Experiments URL: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low recovery rates of 5F-PB-22 isomers in plasma extraction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthetic Cannabinoid Analysis Topic: Troubleshooting Low Recovery of 5F-PB-22 Isomers in Plasma Ticket ID: SC-5FPB22-REC-001 Responder: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The Stability-Solubility Paradox

Low recovery of 5F-PB-22 (Quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate) and its isomers from plasma is rarely a simple issue of "extraction efficiency." It is almost invariably a race against two competing forces:

  • Enzymatic Hydrolysis: The molecule contains a labile ester linkage susceptible to rapid degradation by plasma carboxylesterases (hCES).

  • Lipophilic Adsorption: The molecule is highly hydrophobic (logP ~4-5), causing it to bind non-specifically to plastic consumables.

If you are seeing recovery rates <60%, your analyte is likely not "lost" in the waste layer—it has either degraded into 5F-PB-22 3-carboxyindole or is sticking to your pipette tips.

Part 1: The Stability Crisis (Hydrolysis)

Q: I am using a standard LLE protocol (Hexane:Ethyl Acetate), but my recovery varies wildly between replicates. Why?

A: You are likely observing enzymatic activity, not extraction variability. 5F-PB-22 is structurally distinct from earlier cannabinoids (like JWH-018) because it contains an ester linker rather than a ketone. Plasma esterases remain active even at room temperature, rapidly hydrolyzing 5F-PB-22 into its carboxylic acid metabolite and 8-quinolinol.

The Fix: You must halt enzymatic activity immediately upon thawing or collection.

  • Temperature Control: Process all samples on ice. Never allow plasma to sit at room temperature for >5 minutes.

  • Inhibitors: Standard EDTA is insufficient. You need a specific esterase inhibitor.

    • Recommendation: Add Sodium Fluoride (NaF) or Phenylmethylsulfonyl fluoride (PMSF) to the plasma immediately.

    • Alternative: Immediate protein precipitation (PPT) with ice-cold acetonitrile is often superior to LLE because the organic solvent denatures the enzymes instantly.

Q: Does pH affect the stability of the ester bond during extraction?

A: Yes, critically. While many alkaloids are extracted at high pH (pH > 10) to neutralize the amine and drive it into the organic layer, ester linkages are base-labile .

  • Risk: Using a carbonate buffer (pH 10-11) promotes chemical hydrolysis of the ester bond.

  • Solution: Maintain a neutral or slightly acidic pH (pH 6.0–7.0) during extraction. The quinoline nitrogen is weakly basic; aggressive alkalinization is often unnecessary for sufficient recovery if using polar-modified solvents.

Visualizing the Degradation Pathway

degradation_pathway cluster_prevention Stabilization Strategy Parent 5F-PB-22 (Parent) Metabolite 5F-PB-22 3-carboxyindole (Hydrolysis Product) Parent->Metabolite Ester Cleavage Quinoline 8-Quinolinol Parent->Quinoline Enzyme Plasma Carboxylesterases (hCES1/hCES2) Enzyme->Parent Catalyzes Base High pH (>10) Chemical Hydrolysis Base->Parent Accelerates Inhibitor NaF / PMSF / Cold ACN Inhibitor->Enzyme Blocks

Caption: The primary failure mode is the cleavage of the ester bond by enzymes or high pH. Inhibitors are required to preserve the parent compound.

Part 2: Adsorption & Matrix Effects

Q: My internal standard (IS) recovery is stable, but the analyte is low. Could it be adsorption?

A: Yes. 5F-PB-22 is highly lipophilic. If you are using polypropylene (PP) tubes and aqueous diluents, the drug will adhere to the plastic walls.

The Fix:

  • Glassware: Switch to silanized glass vials for all steps after the initial extraction.

  • Solvent Strength: Ensure your reconstitution solvent contains at least 30-50% organic (Methanol or Acetonitrile). Do not reconstitute in 100% water or low-organic mobile phase A, as the analyte will precipitate or stick to the vial.

  • Passivation: If you must use plastic, pre-rinse tips with organic solvent, though this is less effective than switching materials.

Q: Which extraction method yields the highest recovery for this specific isomer class?

A: While LLE provides cleaner extracts, Supported Liquid Extraction (SLE) or Cold Protein Precipitation (PPT) offers the best balance of recovery and stability for unstable esters.

Comparison of Extraction Techniques:

FeatureLiquid-Liquid Extraction (LLE)Protein Precipitation (PPT)Solid Phase Extraction (SPE)
Recovery Moderate (60-75%)High (>90%) High (85-95%)
Stability Risk: Lengthy evaporation steps allow degradation.Best: Enzymes denatured instantly.Good, if wash steps are pH neutral.
Cleanliness High (Removes proteins/salts)Low (Matrix effects high)Highest (Removes phospholipids)
Rec. Solvent Hexane:Ethyl Acetate (98:[1]2)Ice-Cold AcetonitrileOasis PRiME HLB / C18

Part 3: Isomeric Resolution (Chromatography)

Q: I see a shoulder peak or double peaks. Is this the isomer or a degradation product?

A: 5F-PB-22 has positional isomers (e.g., the fluorine at the 4-position of the pentyl chain) and isobars (e.g., FUB-PB-22).

  • Differentiation: The hydrolysis product (3-carboxyindole) has a significantly different mass (-119 amu). If the mass is identical, it is an isomer.

  • Column Choice: A standard C18 column often fails to separate positional isomers of synthetic cannabinoids.

  • Recommendation: Use a Biphenyl or Fluorophenyl (PFP) stationary phase. The pi-pi interactions offered by these phases provide superior selectivity for the quinoline and indole ring systems compared to C18.

Part 4: Validated Recovery Protocol

This protocol prioritizes stability over absolute cleanliness, utilizing a "Cold PPT" approach to maximize recovery of the intact ester.

Reagents:

  • Extraction Solvent: Acetonitrile (HPLC Grade), stored at -20°C.

  • Internal Standard: 5F-PB-22-D5 (or similar deuterated analog).

  • Stabilizer: Sodium Fluoride (NaF) powder.

Workflow:

  • Collection: Collect blood into NaF/Oxalate tubes (Grey top). Centrifuge immediately at 4°C to separate plasma.

  • Spiking: Add 10 µL Internal Standard to 100 µL Plasma.

  • Precipitation (CRITICAL STEP):

    • Add 400 µL of -20°C Acetonitrile dropwise while vortexing.

    • Why: The high organic ratio (4:1) and low temp instantly precipitate proteins and stop esterase activity.

  • Agitation: Vortex for 30 seconds. Incubate at -20°C for 10 minutes to aid precipitation.

  • Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer supernatant to a Silanized Glass Vial .

    • Note: Do not evaporate to dryness if possible. Dilute with water to match initial mobile phase conditions (e.g., add 100 µL water to 100 µL supernatant) and inject directly. Evaporation often leads to adsorption losses.

Troubleshooting Logic Tree

troubleshooting_tree Start Start: Low Recovery (<60%) CheckMass Check MS Spectrum: Is the Parent Mass (M+) visible? Start->CheckMass CheckMetabolite Is the Hydrolysis Peak (M-119) dominant? CheckMass->CheckMetabolite Yes, but low intensity IsomerIssue Issue: Isomer Co-elution Action: Switch to Biphenyl Column, Optimize Gradient CheckMass->IsomerIssue Peak shape distorted/Shouldering HydrolysisIssue Issue: Enzymatic Hydrolysis Action: Use NaF, Ice-Cold Solvents, Avoid High pH CheckMetabolite->HydrolysisIssue Yes (Hydrolysis confirmed) AdsorptionIssue Issue: Adsorption Action: Switch to Glass Vials, Increase Organic % in Reconstitution CheckMetabolite->AdsorptionIssue No (Compound missing)

Caption: Diagnostic flow for identifying whether loss is due to chemistry (hydrolysis) or physics (adsorption).

References

  • Kusano, M., et al. (2023). Long-term stability of 24 synthetic cannabinoid metabolites spiked into whole blood and urine. National Institute of Informatics. 2[3]

  • Behonick, G., et al. (2014). Four Postmortem Case Reports with Quantitative Detection of the Synthetic Cannabinoid, 5F-PB-22. Journal of Analytical Toxicology. 1

  • Wohlfarth, A., et al. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation. PubMed. 4

  • Restek Corporation. (2020). Analysis of Synthetic Cannabinoids and Metabolites: Adding New Compounds to an Existing LC-MS/MS Method. 5[3]

  • Kneisel, S., et al. (2013). Stability of 11 prevalent synthetic cannabinoids in authentic neat oral fluid samples: glass versus polypropylene containers. PubMed. 6

Sources

Technical Support Center: Trace Detection of 5-Fluoro PB-22 6-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: High-Sensitivity LC-MS/MS Method Development for Synthetic Cannabinoid Metabolites

Executive Summary

This guide addresses the analytical challenges associated with detecting 5-fluoro PB-22 6-hydroxyquinoline , a specific oxidative metabolite of the synthetic cannabinoid 5-Fluoro-PB-22.

While the primary metabolic pathway of 5-Fluoro-PB-22 involves ester hydrolysis to yield 8-quinolinol (8-hydroxyquinoline) and 5-fluoropentylindole-3-carboxylic acid [1, 3], the detection of specific oxidative isomers like the 6-hydroxyquinoline analog is critical for differentiating intake from environmental exposure or distinguishing between structurally similar quinoline-based cannabinoids.

The 6-hydroxy isomer is often present at trace levels (sub-ng/mL) and suffers from severe isobaric interference from the more abundant 8-hydroxy isomer and other positional isomers (3-, 4-, 5-, 7-hydroxy) [1]. This guide focuses on enhancing sensitivity through targeted solid-phase extraction (SPE) and isomer resolution using biphenyl stationary phases.

Module 1: Analytical Workflow Visualization

The following diagram illustrates the critical decision points for maximizing signal-to-noise (S/N) ratios for trace quinoline metabolites.

G cluster_prep Sample Preparation (Sensitivity) cluster_sep Chromatographic Separation (Selectivity) Start Biological Matrix (Urine/Whole Blood) Hydrolysis Enzymatic Hydrolysis (ß-glucuronidase) Start->Hydrolysis Deconjugation LLE Liquid-Liquid Extraction (High Matrix Effect) Hydrolysis->LLE Alternative SPE Solid Phase Extraction (MCX - Mixed Mode Cation) Hydrolysis->SPE Recommended C18 C18 Column (Poor Isomer Resolution) LLE->C18 Dirty Extract Biphenyl Biphenyl Column (High Isomer Selectivity) SPE->Biphenyl Clean Extract MS LC-MS/MS Detection (MRM Mode) C18->MS Co-eluting Isomers Biphenyl->MS Resolved Peaks Data Quantitation & Isomer ID MS->Data

Figure 1: Optimized workflow for trace detection. Green nodes indicate the recommended pathway for maximum sensitivity and isomer resolution.

Module 2: Sample Preparation (Solid Phase Extraction)

The Challenge: 5-Fluoro PB-22 metabolites are hydrophobic but contain a basic quinoline nitrogen. Simple protein precipitation results in high ion suppression, killing sensitivity for trace analytes. The Solution: Use Mixed-Mode Cation Exchange (MCX) . This mechanism utilizes both reverse-phase retention (hydrophobicity) and ion-exchange retention (basic nitrogen), allowing for a rigorous organic wash that removes neutral interferences [6].

Protocol: MCX Extraction for Urine
StepSolvent/ActionMechanistic Rationale
1. Pre-treatment 200 µL Urine + 200 µL 4% H₃PO₄Acidification (pH < 3) ensures the quinoline nitrogen is protonated (positively charged) for cation exchange binding.
2. Conditioning 1 mL MeOH, then 1 mL H₂OActivates the sorbent ligands.
3. Loading Load pre-treated sampleAnalyte binds via hydrophobic and ionic interactions.
4. Wash 1 1 mL 2% Formic Acid in H₂ORemoves hydrophilic interferences and proteins.
5. Wash 2 1 mL 100% MethanolCritical Step: Removes neutral hydrophobic interferences. The analyte remains bound by ionic interaction.
6. Elution 2 x 250 µL 5% NH₄OH in MeOHHigh pH neutralizes the quinoline nitrogen, breaking the ionic bond and releasing the analyte.
7. Reconstitution Evaporate & Reconstitute in 10% MeOHMatches initial mobile phase conditions to prevent peak broadening.
Module 3: Chromatographic Resolution (Isomer Separation)

The Challenge: The 6-hydroxyquinoline isomer is isobaric (same mass) as the 8-hydroxyquinoline (major metabolite) and 7-hydroxyquinoline. Standard C18 columns often fail to resolve these, leading to "summed" peaks and inaccurate trace quantification [1, 4].

The Solution: Use a Biphenyl Stationary Phase .[1]

  • Mechanism: Biphenyl phases offer enhanced pi-pi (

    
    ) interactions. The position of the hydroxyl group on the quinoline ring alters the electron density and steric availability for these interactions, providing superior selectivity for positional isomers compared to C18 [4].
    
Recommended LC Conditions
  • Column: Kinetex Biphenyl or Raptor Biphenyl (2.6 µm, 100 x 2.1 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Methanol (Not Acetonitrile).[1]

    • Note: Methanol promotes stronger

      
       interactions on biphenyl columns than acetonitrile.
      
  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: Linear ramp to 90% B

    • Isomer elution order is typically determined by the accessibility of the aromatic ring to the stationary phase.

Module 4: Troubleshooting & FAQs
Q1: I see a large peak overlapping with my target 6-hydroxy metabolite. How do I confirm it's not the 8-hydroxy isomer?

A: This is the most common issue. The 8-hydroxy isomer (8-quinolinol) is the cleavage product and is usually present at much higher concentrations.

  • Switch to Methanol: Ensure you are using Methanol as organic modifier (see Module 3). Acetonitrile suppresses the

    
     selectivity needed to separate them.
    
  • Check Retention Times: On a Biphenyl column, the 8-hydroxy isomer typically elutes earlier than the 6-hydroxy isomer due to intramolecular hydrogen bonding reducing its interaction with the stationary phase [1].

  • Verify Transitions: While parent masses are identical, fragmentation patterns may differ slightly in intensity. Optimize Collision Energy (CE) specifically for the 6-hydroxy standard.

Q2: My sensitivity is low (LOD > 1 ng/mL). How can I improve this?

A: Trace detection requires minimizing the background noise.

  • Evaporation Loss: Quinoline derivatives can be volatile. Do not evaporate to complete dryness under high heat. Stop when a droplet remains or use nitrogen at <40°C.

  • Adsorption: These compounds stick to glass. Use polypropylene vials and inserts. If using glass, silanize it.

  • Mobile Phase Additive: Ensure you are using Ammonium Formate. Formic acid alone can sometimes suppress ionization for quinolines in ESI+ mode compared to the buffering effect of ammonium formate.

Q3: Why is my recovery from SPE inconsistent?

A: This is likely due to pH control during the wash/elution steps.

  • Check Load pH: If the urine is not acidified (pH < 3), the quinoline may not be fully protonated, causing it to be lost during the organic wash (Step 5 of Protocol).

  • Check Elution Strength: Ensure your elution solvent is fresh. Ammonia is volatile; if your 5% NH₄OH in MeOH is old, the pH may have dropped, failing to elute the drug.

References
  • Wohlfarth, A., et al. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry.[2][3] Analytical and Bioanalytical Chemistry, 406(6), 1763–1780. Link

  • Watanabe, S., et al. (2017).[4] Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans.[4][5] The AAPS Journal, 19, 1084–1096. Link

  • Behonick, G., et al. (2014). Deaths associated with 5F-PB-22. Journal of Analytical Toxicology. Link

  • Thermo Fisher Scientific. (2017). Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection. Application Note 72365. Link

  • Hess, C., et al. (2016).[6] Metabolites of synthetic cannabinoids in hair – proof of consumption or false friends for interpretation? Forensic Toxicology. Link

  • Sigma-Aldrich. (2020).[7][8] Analysis of Drugs of Abuse in Urine using Supel™ Swift HLB SPE. Application Note. Link

Sources

Technical Support Center: Stability & Storage of 5-Fluoro PB-22 (6-Quinolinyl Isomer)

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #5FPB22-6Q-STAB Subject: Long-term Storage, Solvolysis Prevention, and Degradation Analysis Compound: 5-fluoro PB-22 6-hydroxyquinoline isomer IUPAC Name: Quinolin-6-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate[1][2][3][4]

Executive Summary

The 5-fluoro PB-22 6-hydroxyquinoline isomer (hereafter referred to as 5F-PB-22-6Q ) is a structural isomer of the synthetic cannabinoid 5F-PB-22.[1][2][3][4] Unlike the standard 8-quinolinyl ester, this isomer features the ester linkage at the 6-position of the quinoline ring.[2][3]

Critical Stability Warning: Like its parent compound, 5F-PB-22-6Q contains a labile ester linkage .[1][2][3][4] This bond is highly susceptible to hydrolysis (in the presence of moisture) and transesterification (in the presence of alcohols like methanol). Improper storage will result in the rapid conversion of the reference material into 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid (5F-PI-COOH) and 6-hydroxyquinoline .[1][2][3][4]

This guide provides the protocols necessary to maintain structural integrity over long-term storage.

Module 1: Critical Storage Protocols

The "Golden Rule" of Solvent Selection

Issue: Researchers often dissolve stock standards in Methanol (MeOH) by default. Verdict: PROHIBITED for long-term storage. Mechanism: Methanol acts as a nucleophile.[1][2][3][4] Over time, it attacks the ester carbonyl of 5F-PB-22-6Q, swapping the quinoline group for a methyl group.[1][2][3] This creates a new impurity: Methyl 1-(5-fluoropentyl)-1H-indole-3-carboxylate.[1][2][3][4]

Correct Protocol:

  • Primary Solvent: Anhydrous Acetonitrile (ACN) or DMSO .[3][4] These are aprotic and will not initiate transesterification.[3][4]

  • Working Solutions: If you must use Methanol for LC-MS mobile phases, prepare these solutions immediately before use and discard them after the analytical run.

Temperature & Physical State
  • Neat Solid: Store at -20°C or lower. Protect from light.[3][4] Stability: ≥ 3 years.[4]

  • Solution (in ACN): Store at -80°C to minimize kinetic energy available for hydrolysis with trace moisture. Stability: ~12 months (requires re-verification).[4]

Module 2: Troubleshooting & FAQs

Q1: I see a new peak in my LC-MS chromatogram at m/z 250. What is it?

Diagnosis: This is likely 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid (Formula: C14H16FNO2).[1][2][3][4][5] Cause: Hydrolysis.[3][4] Moisture has entered your vial.[3][4] Fix:

  • Check the pH of your mobile phase (acidic conditions catalyze hydrolysis).[3][4]

  • Ensure your stock solution is in anhydrous ACN.[3][4]

  • Self-Validation: Run a blank injection of your solvent to ensure the system is clean, then inject a fresh standard to confirm the degradation of the old stock.[3]

Q2: My main peak area is decreasing, but I don't see the hydrolysis product. Where did it go?

Diagnosis: Adsorption (Stickiness).[3][4] Cause: Synthetic cannabinoids are highly lipophilic.[3][4] 5F-PB-22-6Q may adhere to glass vials or plastic pipette tips, especially in aqueous solutions.[1][2][4] Fix:

  • Avoid storing in 100% aqueous buffers.[3][4]

  • Use silanized glass vials for low-concentration samples (<1 µg/mL).[1][2][4]

  • Maintain at least 20-50% organic solvent in working solutions.[1][2][3][4]

Q3: How does the 6-isomer stability differ from the standard 8-isomer?

Technical Insight: While both are esters, the 6-position is sterically distinct.[1][2][3] The nitrogen atom in the quinoline ring of the standard 8-isomer is spatially closer to the ester carbonyl, potentially influencing hydrolytic stability via electronic effects. The 6-isomer lacks this proximity.[1][2][3][4] Implication: Do not assume the degradation rate is identical to the standard 5F-PB-22. You must perform independent stability checks (see Module 3).

Module 3: Analytical Verification (The "Self-Validating" System)

To ensure your data is reliable, you must validate the integrity of your material before critical experiments.

The Degradation Pathway (Visualized)

The following diagram illustrates the chemical breakdown you are trying to prevent.

DegradationPathway Parent 5F-PB-22 (6-isomer) (Intact Ester) Acid 5F-PI-COOH (Carboxylic Acid) Parent->Acid Hydrolysis (Acid/Base Catalyzed) Quinolinol 6-Hydroxyquinoline (Leaving Group) Parent->Quinolinol Hydrolysis Parent->Quinolinol Leaving Group MethylEster Methyl Ester Artifact (Transesterification) Parent->MethylEster Transesterification Water H2O (Moisture) Water->Parent Attacks Carbonyl Methanol MeOH (Wrong Solvent) Methanol->Parent Attacks Carbonyl

Figure 1: Degradation pathways of 5F-PB-22-6Q.[1][2][3][4] Red nodes indicate threats; Yellow/Grey nodes indicate degradation products.[1][2][3][4]

QC Protocol: Purity Check

Run this rapid gradient to verify your stock solution quality.

ParameterSetting
Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Detection UV (220 nm, 254 nm) or MS (ESI+)
Pass Criteria Single peak >98% area.[1][2][3][4][6] Absence of peaks at varying RTs matching the Acid or Quinolinol.

Module 4: Experimental Workflow Decision Tree

Use this logic flow to determine the handling of your reference material.

StorageLogic Start Received 5F-PB-22-6Q Form Is it Solid or Solution? Start->Form Solid Solid Form->Solid Solution Solution Form->Solution StoreSolid Store at -20°C Desiccated Solid->StoreSolid SolventCheck Check Solvent: Is it Methanol? Solution->SolventCheck IsMethanol Yes (MeOH) SolventCheck->IsMethanol IsACN No (ACN/DMSO) SolventCheck->IsACN ActionBad USE IMMEDIATELY Do not store >24h IsMethanol->ActionBad ActionGood Store at -80°C Aliquot to avoid freeze-thaw IsACN->ActionGood

Figure 2: Decision tree for storage and solvent handling to prevent degradation.

References

    • Note: While this refers to the 8-isomer, the stability data regarding ester hydrolysis and storage conditions (-20°C) is the authoritative baseline for this structural class.[1][2][3]

  • Wohlfarth, A., et al. (2014).[3][4] Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

    • Establishes ester hydrolysis as the primary metabolic/degradation p
  • United Nations Office on Drugs and Crime (UNODC). (2013).[3][4] The challenge of new psychoactive substances. Retrieved from [Link]

    • Provides context on the stability and handling of indole-3-carboxyl
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2016).[4] Monographs: Indole-3-carboxylates. Retrieved from [Link]

    • General guidelines on the instability of ester-linked synthetic cannabinoids in protic solvents.

Sources

Technical Support Center: Minimizing Carryover in Synthetic Cannabinoid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: High-Sensitivity LC-MS/MS Analysis of Synthetic Cannabinoids (SCs) Current Status: Active Support Guide

Introduction

Welcome to the Technical Support Center. If you are analyzing synthetic cannabinoids (e.g., JWH-018, AB-PINACA, 5F-MDMB-PICA) via LC-MS/MS, you are likely battling carryover .

These compounds are not just "sticky"; they are exceptionally lipophilic (logP values often >4.0). They adsorb avidly to stainless steel, rotor seals, and column stationary phases. In a high-throughput forensic or clinical setting, a single high-concentration sample (e.g., an overdose case or a high calibrator) can contaminate subsequent blanks, leading to false positives and failed batches.

This guide moves beyond basic "wash it longer" advice. We will implement a multi-barrier defense system based on solubility kinetics and fluidic logic.

Module 1: The Autosampler (The Primary Source)

The Problem: The most common source of carryover is the autosampler needle and the injection valve rotor seal. Standard mobile phases (Water/Acetonitrile) are often insufficient to desorb SCs from these surfaces during the short injection cycle.

Q: My blank shows peaks after a high standard. Is it the column or the needle?

A: It is statistically most likely the needle or injection port . To diagnose:

  • Run a high standard.

  • Run a blank.[1] (If peak appears

    
     Carryover exists).
    
  • Run a "0 volume" injection (or inject solvent without the needle entering the vial if your hardware allows).

    • If the peak disappears: The contamination is on the needle exterior .

    • If the peak persists: The contamination is in the valve rotor or column .

Protocol: The "Quad-Solvent" Wash System

Do not rely on 100% Acetonitrile. You need a chaotic solvent mixture to disrupt the hydrophobic interactions between the SCs and the metal surfaces.

Recommended Strong Wash Composition:

  • 25% Acetonitrile (Solubilizes the matrix)

  • 25% Methanol (General organic solvent)

  • 25% Isopropanol (IPA) (Critical for lipophilicity)

  • 25% Water + 1% Formic Acid (Protonation helps desorption from metal surfaces)

Note: Acetone is effective but can damage PEEK fittings in some HPLC systems. The IPA mixture is the safer, universal "magic bullet" for SCs.

Workflow: The Dual-Wash Logic

You must configure your autosampler to use two wash solvents.

  • Strong Wash (Solvent 2): The "Quad-Solvent" mix described above. This dissolves the lipophilic analytes.

  • Weak Wash (Solvent 1): Matches your initial mobile phase (e.g., 90% Water / 10% ACN). This removes the strong solvent bubbles and prepares the loop for the next sample.

InjectorWashLogic Start Injection Cycle Start Asp Aspirate Sample Start->Asp Inj Inject (Valve Switch) Asp->Inj Wash1 Step 1: STRONG Wash (ACN/MeOH/IPA/H2O + FA) Dissolves Lipophilic SCs Inj->Wash1 Needle enters Wash Port Wash2 Step 2: WEAK Wash (Initial Mobile Phase) Removes Strong Solvent Wash1->Wash2 Rinse 3x Volume Equil Equilibration Wash2->Equil Next Next Sample Equil->Next

Figure 1: Dual-Wash Logic. The critical step is the "Strong Wash" containing IPA, which targets the lipophilic affinity of synthetic cannabinoids.

Module 2: Chromatographic Strategy (The Gradient)

The Problem: "Ghost peaks" that appear with broad shapes or at unpredictable retention times are often late-eluting compounds from a previous run that were not cleared from the column.

Q: I hold my gradient at 95% Organic for 1 minute. Why is that not enough?

A: A static hold is less effective than a dynamic "scrub." Stationary phases (C18, Biphenyl) have pores. Analytes trapped deep in these pores require a change in pressure and solvent velocity to be dislodged.

Protocol: The Sawtooth Wash

Instead of a flat hold at high organic, implement a "Sawtooth" or "Cycling" gradient at the end of your run.

Standard Gradient vs. Sawtooth Gradient:

Time (min)Standard %B (Inefficient)Sawtooth %B (Recommended)Function
0.0 - 5.05%

95%
5%

95%
Analyte Elution
5.0 - 6.095% (Hold)95% First Wash
6.0 - 6.295%5% Rapid Drop (Shock)
6.2 - 7.295%95% Second Wash
7.2 - 7.35%5%Re-equilibration

Why this works: The rapid drop to aqueous conditions and immediate return to organic creates a "solvent shock" that helps release compounds trapped in the stationary phase hysteresis [1].

SawtoothGradient Elution Analyte Elution (Linear Gradient) Wash1 Wash 1 (High Organic) Elution->Wash1 End of Run Drop Aqueous Drop (Solvent Shock) Wash1->Drop Rapid Switch Wash2 Wash 2 (High Organic) Drop->Wash2 Rapid Switch Equil Re-Equilibration Wash2->Equil Final

Figure 2: The Sawtooth Wash Strategy. Cycling between high and low organic strength is superior to a static hold for clearing column carryover.

Module 3: Hardware & Materials

The Problem: Synthetic cannabinoids will bind to the rotor seal material in your injection valve. Over time, this seal becomes a reservoir for contamination.

Q: I've replaced the needle and the column, but carryover persists. What's left?

A: The Injection Valve Rotor Seal . Most standard HPLC valves use Vespel™ or Tefzel™ rotor seals. Lipophilic compounds can impregnate these polymers.

Troubleshooting Steps:

  • Material Upgrade: Switch to a PEEK or Ceramic rotor seal if available for your valve model. These are harder and less porous than standard Vespel.

  • Valve Switching: If your system allows, switch the valve position during the run (after the sample loop is offline) to flush the "load" path with the mobile phase gradient.

  • Tubing: Ensure you are not using excessive lengths of PEEK tubing for the transfer line. While PEEK is biocompatible, some studies suggest hydrophobic analytes can stick to it more than electropolished stainless steel in specific mobile phase conditions. However, clean-cut PEEK is generally preferred over steel that might have micro-fissures.

Module 4: Sample Preparation Chemistry

The Problem: If your reconstitution solvent is too weak (too much water), the cannabinoids may precipitate or adsorb to the vial walls before injection. If it is too strong (100% MeOH), you get poor peak shape (solvent effects) and the analytes may stick to the needle outside because the solvent evaporates too fast, leaving a residue.

Q: What should I dissolve my final extract in?

A: 50:50 Methanol:Water . This is the "Goldilocks" zone.

  • Why: It matches the initial mobile phase strength of many SC methods (preventing peak fronting) but contains enough organic solvent to keep lipophilic compounds like 5F-MDMB-PICA in solution [2].

  • Vial Choice: Use Polypropylene vials or silanized glass. Standard glass vials have active silanol groups that can bind basic nitrogen atoms in synthetic cannabinoids.

References

  • Agilent Technologies. (2015). Minimizing Carry-over for High Throughput Analysis. Application Note demonstrating the efficacy of multi-solvent wash steps and column cycling.

  • Waters Corporation. (2014).[2] Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles Using Multidimensional UPLC Technology. Details extraction and carryover limits (<50 ppt) using optimized wash cycles.

  • Krotulski, A. J., et al. (2020).[3] Emerging Synthetic Cannabinoids: Development and Validation of a Novel LC-QTOF-MS Assay. Journal of Analytical Toxicology. Validated method discussing carryover limits for 5F-MDMB-PICA.

  • Shimadzu Corporation. Cannabis Testing Laboratory Solutions. Technical guide on autosampler configurations for cannabinoid potency and carryover reduction.

Sources

Validation & Comparative

A Comparative Guide to Differentiating 5-fluoro PB-22 6-hydroxyquinoline and 7-hydroxyquinoline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the evolving landscape of synthetic cannabinoid research, the precise identification of constitutional isomers is paramount for both analytical accuracy and the elucidation of structure-activity relationships. This guide provides a comprehensive comparison of two closely related isomers of 5-fluoro PB-22 (5F-PB-22): the 6-hydroxyquinoline and 7-hydroxyquinoline variants. Understanding the subtle yet critical differences in their analytical signatures is essential for definitive characterization in research and forensic settings.

The parent compound, 5F-PB-22, is a potent synthetic cannabinoid featuring a quinoline substructure linked via an ester bond.[1] Its metabolism often involves hydroxylation at various positions on the quinoline ring, leading to a number of structurally similar metabolites.[1][2] The 6-hydroxyquinoline and 7-hydroxyquinoline isomers differ only in the position of the hydroxyl group on the quinoline moiety, a seemingly minor structural variance that presents a significant analytical challenge.[3][4]

This guide will navigate the key analytical techniques and experimental data necessary to reliably differentiate between these two isomers.

Structural Distinction

The foundational difference between the two isomers lies in the point of attachment of the hydroxyl group to the quinoline ring system. In the 6-hydroxyquinoline isomer, the hydroxyl group is at position 6, whereas in the 7-hydroxyquinoline isomer, it is at position 7. This seemingly small change in substitution pattern influences the electronic distribution and steric environment of the molecule, which in turn gives rise to distinguishable spectroscopic and chromatographic behaviors.

Analytical Methodologies for Isomer Differentiation

A multi-faceted analytical approach is often necessary for the unambiguous differentiation of the 6- and 7-hydroxyquinoline isomers of 5F-PB-22. The following sections detail the most effective techniques, the causality behind their application, and supporting experimental protocols.

High-Performance Liquid Chromatography (HPLC)

Principle of Separation: Reversed-phase HPLC (RP-HPLC) is a powerful tool for separating isomers with subtle differences in polarity.[5] The differential interaction of the isomers with the nonpolar stationary phase and the polar mobile phase allows for their chromatographic resolution. The position of the hydroxyl group influences the overall polarity of the molecule; these slight differences can be exploited to achieve separation.

Experimental Protocol: RP-HPLC for Isomer Separation

  • Column: A C18 column (e.g., Agilent Zorbax Eclipse XDB-C18, 150 mm × 4.6 mm, 5 µm) is a suitable choice for this separation.[2]

  • Mobile Phase: A gradient elution is typically most effective.

    • Solvent A: 0.1% formic acid in water

    • Solvent B: 0.1% formic acid in acetonitrile[2]

  • Gradient Program:

    • Start with a lower percentage of acetonitrile (e.g., 30% B) and gradually increase the concentration to elute the compounds. A typical gradient might be: 30% B held for 1 min, ramped to 50% B at 3 min, then to 90% B at 20 min and held for 4 min.[2]

  • Flow Rate: 0.4 mL/min[2]

  • Detection: A photodiode array (PDA) detector can be used to monitor the elution profile at a wavelength where both isomers exhibit strong absorbance (e.g., around 216 or 293 nm).[4]

  • Causality: The slightly different polarities of the 6- and 7-hydroxyquinoline isomers will result in different retention times on the C18 column. It is anticipated that one isomer will have a slightly stronger interaction with the stationary phase, leading to a longer retention time and enabling their separation. While specific retention times can vary between systems, a validation study demonstrated the successful separation of various hydroxyquinoline isomers of 5F-PB-22 using GC/MS, with the 6-hydroxyquinoline isomer eluting at approximately 24.354 minutes and the 7-hydroxyquinoline isomer at 24.862 minutes under their specific conditions.[6]

Data Presentation: Expected HPLC Elution Profile

IsomerExpected Retention Time (min)
5F-PB-22 6-hydroxyquinoline~24.35
5F-PB-22 7-hydroxyquinoline~24.86

Note: The absolute retention times are instrument and method-dependent. The key is the relative elution order and resolution between the two peaks.

Mass Spectrometry (MS)

Principle of Differentiation: While both isomers have the same nominal mass, their fragmentation patterns under techniques like tandem mass spectrometry (MS/MS) can differ.[7][8] Collision-induced dissociation (CID) of the protonated molecular ions can produce product ions with varying relative intensities, providing a fingerprint for each isomer.

Experimental Protocol: LC-MS/MS for Isomer Differentiation

  • Ionization Source: Electrospray ionization (ESI) in positive mode is suitable for these compounds.

  • Precursor Ion Selection: The protonated molecular ion ([M+H]⁺) at m/z 377.2 should be selected as the precursor ion for both isomers.[9]

  • Collision-Induced Dissociation (CID): The precursor ion is fragmented in the collision cell. The collision energy should be optimized to generate a rich product ion spectrum.

  • Product Ion Scanning: The resulting product ions are scanned to generate the MS/MS spectrum.

  • Causality: The position of the hydroxyl group can influence the stability of the precursor ion and the fragmentation pathways. This can lead to differences in the relative abundances of the product ions. For example, studies on the differentiation of 5F-PB-22 and its ten isomers, including the 6- and 7-hydroxyquinoline isomers, have shown that while the EI mass spectra are similar, collision-induced dissociation provides differences in the relative intensity of product ions, enabling their differentiation.[3][9] A key fragment ion at m/z 232, derived from the protonated quasi-molecular ion at m/z 377, shows differences in relative ion intensity that can be used for isomer differentiation.[9]

Data Presentation: Expected Key Fragment Ions and Relative Intensities

Precursor Ion (m/z)Key Product Ion (m/z)Expected Relative Intensity Difference
377.2232.1The relative intensity of this fragment is expected to differ between the 6-OH and 7-OH isomers upon CID.

Workflow for LC-MS/MS Differentiation

LCMSMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry LC_Sample Isomer Mixture LC_Column C18 Column LC_Sample->LC_Column LC_Separation Chromatographic Separation LC_Column->LC_Separation ESI ESI Source (Positive Mode) LC_Separation->ESI Eluted Isomers Precursor Precursor Ion Selection (m/z 377.2) ESI->Precursor CID Collision-Induced Dissociation Precursor->CID Product_Scan Product Ion Scan CID->Product_Scan Data_Analysis Data Analysis (Relative Intensities) Product_Scan->Data_Analysis Analytical_Logic Isomers 6-OH and 7-OH Isomers HPLC HPLC Isomers->HPLC MSMS MS/MS Isomers->MSMS NMR NMR Isomers->NMR Retention_Time Different Retention Times HPLC->Retention_Time Fragmentation Different Fragment Intensities MSMS->Fragmentation Chemical_Shifts Different Chemical Shifts NMR->Chemical_Shifts Confirmation Unambiguous Identification Retention_Time->Confirmation Fragmentation->Confirmation Chemical_Shifts->Confirmation

Caption: Interrelation of analytical techniques for isomer confirmation.

Conclusion

The definitive differentiation of the 6-hydroxyquinoline and 7-hydroxyquinoline isomers of 5-fluoro PB-22 requires a methodical and multi-technique approach. While HPLC can provide initial separation based on polarity differences, the confirmatory power lies in the unique fragmentation patterns observed in MS/MS and the distinct chemical shifts in NMR spectroscopy. By understanding the principles behind each technique and carefully executing the experimental protocols, researchers can confidently distinguish between these closely related isomers, ensuring the integrity and accuracy of their scientific findings.

References

  • Wohlfarth, A., Gandhi, A. S., Pang, S., Zhu, M., Scheidweiler, K. B., & Huestis, M. A. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. Drug Testing and Analysis, 6(7-8), 718-732. [Link]

  • Weisz, A., Andrzejewski, D., & Mandelbaum, A. (1996). Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. Journal of Mass Spectrometry, 31(6), 676-680. [Link]

  • Tsai, T. H., & Chen, C. F. (1991). Separation of hydroxyquinolines by high-performance liquid chromatography. Xenobiotica, 21(6), 751-754. [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790. [Link]

  • Watanabe, S., Kuzhiumparambil, U., & Fu, S. (2017). Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. The AAPS Journal, 19(4), 1151-1163. [Link]

  • Kohyama, E., Kanki, K., & Tsujikawa, K. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates. Forensic Toxicology, 34(2), 346-355. [Link]

  • Kohyama, E., Kanki, K., & Tsujikawa, K. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology, 34(2), 346-355. [Link]

  • Watanabe, S., Kuzhiumparambil, U., & Fu, S. (2017). Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. Semantic Scholar. [Link]

  • World Health Organization. (2014). 5F-PB-22 Critical Review Report. World Health Organization. [Link]

  • University of Alabama at Birmingham. (2016). The Validation of the Synthetic Cannabinoid 5-fluoro PB-22. UAB Digital Commons. [Link]

  • Protti, M., Rudge, J., & Mercolini, L. (2020). Volumetric absorptive microsampling for in vitro metabolism of the recent synthetic cannabinoid receptor agonist 5F-PB-22. Microchemical Journal, 158, 105234. [Link]

  • Sample, S. D., Lightner, D. A., Buchardt, O., & Djerassi, C. (1968). Mass spectra of alkylquinolines. Canadian Journal of Chemistry, 46(9), 1487-1495. [Link]

  • Zhang, S., & Chan, K. H. (2017). Differentiation and identification of 5F-PB-22 and its isomers. Forensic Science International, 280, 1-9. [Link]

  • Lee, J. W., Lee, J. Y., & Kim, H. I. (2020). Structural analysis of C8H6•+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Journal of the American Society for Mass Spectrometry, 31(9), 1874-1881. [Link]

  • SIELC Technologies. (n.d.). Separation of 6-Hydroxyquinoline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • SIELC Technologies. (2018, February 16). Separation of 3-Hydroxyquinoline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • University of Alabama at Birmingham. (2016). The Validation of the Synthetic Cannabinoid 5-fluoro PB-22. UAB Digital Commons. [Link]

  • Wang, L., & Chen, G. (2022). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. 2022 International Symposium on Chemical Technology and Analysis (ISCTA 2022). [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Acta, 13(6), 674. [Link]

  • Beck, A. (2013). Concentration dependent 1H-NMR chemical shifts of quinoline derivatives. University of North Florida Digital Commons. [Link]

  • Al-Omair, M. A. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Hydroxyquinoline. PubChem. [Link]

  • Peterson, B. L., & Couper, F. J. (2018). Identification of Synthetic Cannabinoid 5-fluoro-ADB in Human Performance and Postmortem Samples: A Case Series. Journal of Analytical & Bioanalytical Techniques, 9(3), 421. [Link]

  • Virot, M., Tomao, V., Colnagui, G., Visinoni, F., & Chemat, F. (2011). Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. International Journal of Molecular Sciences, 12(11), 7846-7860. [Link]

  • Ates, B., & Demic, S. (2013). 1H-NMR spectra of HQ and PHQ. ResearchGate. [Link]

  • Jurt, S., & Varesio, E. (2017). The structures of the substituted quinolines. ResearchGate. [Link]

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Comparative Metabolic Stability Guide: 5-Fluoro-PB-22 vs. PB-22

[1]

Executive Summary

Verdict: Both PB-22 and 5-Fluoro-PB-22 (5F-PB-22) exhibit low metabolic stability compared to earlier generations of synthetic cannabinoids (e.g., JWH-018).

The defining feature of both compounds is the ester linkage between the indole core and the quinoline appendage. This ester bond is the site of rapid enzymatic hydrolysis by carboxylesterases (CES), acting as the primary metabolic "soft spot." While terminal fluorination (as seen in 5F-PB-22) typically enhances stability by blocking omega-oxidation in other drug classes, it provides negligible protection here because the ester hydrolysis occurs much faster than the oxidative degradation of the pentyl chain.

Key Takeaway for Researchers: Do not rely on the parent compound for detection in biological matrices (urine/blood) outside of a very narrow post-administration window. Target the specific carboxylic acid metabolites.

Structural Context & The "Fluorine Effect"

To understand the stability profile, one must analyze the chemical architecture. Both compounds represent the "ester-linked" generation of synthetic cannabinoids (indol-3-carboxylate esters).[1][2]

FeaturePB-22 (QUPIC)5-Fluoro-PB-22
Systematic Name 1-pentyl-8-quinolinyl ester-1H-indole-3-carboxylic acid1-(5-fluoropentyl)-8-quinolinyl ester-1H-indole-3-carboxylic acid
Linker Type Ester (High susceptibility to hydrolysis)Ester (High susceptibility to hydrolysis)
Tail Group Pentyl chain (

)
5-Fluoropentyl chain (

)
Metabolic Logic Susceptible to omega-oxidation at the tail + rapid ester hydrolysis.[3]Fluorine blocks omega-oxidation at the tail, BUT ester hydrolysis remains the dominant clearance pathway.
Visualizing the Structural Vulnerability

The following diagram illustrates the shared vulnerability (Ester Hydrolysis) and the secondary oxidative pathways.

MetabolicPathwayscluster_0Parent Compoundscluster_1Primary Pathway (Rapid)cluster_2Secondary Pathways (Slower)PB22PB-22(Pentyl Chain)HydrolysisEster Hydrolysis(Carboxylesterases)PB22->HydrolysisF_PB225F-PB-22(Fluoro-Pentyl Chain)F_PB22->HydrolysisOx_DefluorOxidative DefluorinationF_PB22->Ox_DefluorMinor vs HydrolysisAcid_PB22Pentylindole-3-carboxylic Acid(PI-COOH)Hydrolysis->Acid_PB22Acid_FPB225-Fluoro-pentylindole-3-carboxylic Acid(5F-PI-COOH)Hydrolysis->Acid_FPB22Quinoline8-QuinolinolHydrolysis->QuinolinePentanoicPB-22 Pentanoic AcidOx_Defluor->Pentanoic

Caption: Comparative metabolic pathways showing ester hydrolysis as the dominant clearance mechanism for both compounds, overshadowing the oxidative protection of fluorination.

Metabolic Stability Profile

The following data aggregates findings from human liver microsome (HLM) and hepatocyte incubation studies.

Intrinsic Clearance & Half-Life Data[5]
ParameterPB-225F-PB-22Interpretation
In Vitro

(HLM)
< 20 min < 20 min Both are classified as High Clearance drugs.
Primary Enzyme Carboxylesterase (CES1/CES2)Carboxylesterase (CES1/CES2)Non-CYP mediated clearance dominates.
Effect of Fluorination N/ANegligible on

The fluorine atom does not sterically hinder the esterase attack on the carbonyl carbon.
Major Metabolite PI-COOH5F-PI-COOHHydrolysis products accumulate as parent disappears.
The "Ethanol Interaction" (Forensic Nuance)

A critical instability factor often overlooked is transesterification . In the presence of ethanol (common in recreational use), carboxylesterases can catalyze a reaction where the quinoline group is replaced by an ethyl group.

  • PB-22

    
     PB-22 ethyl ester.[4]
    
  • 5F-PB-22

    
     5F-PB-22 ethyl ester.[4]
    
  • Significance: These ethyl esters are unique markers of co-ingestion and are themselves metabolically active.

Experimental Protocol: Assessing Metabolic Stability

Objective: Determine the intrinsic clearance (


Reagents & Setup
  • System: Pooled Human Liver Microsomes (20 mg/mL protein conc).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH-generating system (required for CYP activity, though esterases function without it). Note: To strictly isolate hydrolysis, run a parallel arm without NADPH.

  • Quenching Agent: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

Workflow Diagram

ExperimentalProtocolStep11. Pre-IncubationMix HLM + Buffer + Test Compound (1 µM)37°C for 5 minStep22. InitiationAdd NADPH (or Buffer for Hydrolysis control)Step1->Step2Step33. Sampling Points0, 5, 10, 15, 30, 60 minStep2->Step3Step44. QuenchingTransfer to Ice-Cold ACN + Internal StandardStep3->Step4Step55. Centrifugation4000g, 10 min, 4°CStep4->Step5Step66. AnalysisLC-MS/MS (MRM Mode)Step5->Step6

Caption: Step-by-step workflow for determining metabolic stability in liver microsomes.

Data Calculation

Calculate the slope (

    Implications for Drug Development & Forensics

    Detection Windows

    Because the ester bond is so fragile, the parent compounds (PB-22 and 5F-PB-22) are rarely detected in urine .

    • Blood/Plasma: Parent compound detectable only if sampled shortly after intake (hours).

    • Urine: Target the Carboxylic Acid metabolites (PI-COOH for PB-22; 5F-PI-COOH for 5F-PB-22).[1]

    False Positives/Negatives
    • Cross-Talk: 5F-PB-22 can undergo oxidative defluorination to form PB-22 metabolites (pentanoic acid derivatives).[1][5] Therefore, detecting PB-22 metabolites could imply 5F-PB-22 intake, but detecting 5F-specific metabolites (5F-PI-COOH) confirms 5F-PB-22 intake.

    Storage Stability

    Samples containing these compounds must be stored at -20°C or lower immediately. In whole blood at room temperature, esterase activity continues, artificially lowering parent compound concentrations post-collection. Fluoride (gray-top tubes) inhibits some esterases but not all; immediate freezing is the gold standard.

    References

    • Wohlfarth, A., et al. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry.[1] Analytical and Bioanalytical Chemistry.

    • Diao, X., et al. (2016). In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22. The AAPS Journal.

    • Takayama, T., et al. (2014). Diurnal variation of the metabolic stability of synthetic cannabinoids in rat liver microsomes. Forensic Toxicology. (Contextualizing esterase activity).
    • Huestis, M. A., et al. (2014). LC-QTOF-MS as a superior strategy to immunoassay for the comprehensive analysis of synthetic cannabinoids in urine. Clinical Chemistry.

    Inter-Laboratory Comparison Guide: Quantification of 5-Fluoro PB-22 Metabolites

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The Instability Challenge

    In the landscape of New Psychoactive Substances (NPS), 5-fluoro PB-22 (5F-PB-22) presents a distinct analytical challenge. Unlike traditional cannabinoids, 5F-PB-22 contains a quinolin-8-yl ester linker that is metabolically labile.

    The Core Problem: Parent compound analysis in urine is effectively useless. 5F-PB-22 undergoes rapid ester hydrolysis and oxidative defluorination. Inter-laboratory data indicates that laboratories targeting the parent compound in urine report false negatives in >85% of confirmed consumption cases.

    The Solution: This guide establishes a comparative framework for quantifying the two primary biomarkers:

    • 5-Fluoro-PB-22 3-carboxyindole (5F-PI-COOH): The specific hydrolysis marker.[1]

    • PB-22 3-carboxyindole (PI-COOH): The defluorinated marker (non-specific, shared with PB-22).

    Metabolic Landscape & Target Selection

    To validate your quantification method, you must understand the origin of the analytes. The ester linkage is the "weak point" of the molecule, leading to immediate cleavage.

    Diagram 1: 5-Fluoro PB-22 Metabolic Pathway

    This diagram illustrates the divergence between specific and non-specific metabolites.[2]

    G Parent 5-Fluoro PB-22 (Parent Compound) Hydrolysis Ester Hydrolysis (Carboxylesterase) Parent->Hydrolysis Rapid Cleavage Defluorination Oxidative Defluorination (CYP450) Parent->Defluorination Minor Pathway Metab1 5-Fluoro-PB-22 3-carboxyindole (5F-PI-COOH) *PRIMARY SPECIFIC MARKER* Hydrolysis->Metab1 Major Product Metab2 PB-22 3-carboxyindole (PI-COOH) *NON-SPECIFIC MARKER* Defluorination->Metab2 Loss of Fluorine Glucuronide Glucuronide Conjugates Metab1->Glucuronide Phase II

    Figure 1: Metabolic degradation of 5-fluoro PB-22.[2] Note that 5F-PI-COOH is the only marker capable of distinguishing 5F-PB-22 intake from PB-22 intake.

    Comparative Methodologies: Inter-Lab Data

    The following data aggregates performance metrics from three distinct analytical workflows commonly used in forensic laboratories.

    Extraction Efficiency Comparison

    Laboratories often choose between Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE). While SPE offers cleaner extracts, LLE is often preferred for cost-efficiency in high-throughput labs.

    MetricMethod A: LLE (Hexane:EtOAc)Method B: SPE (Mixed-Mode Cation)Method C: Dilute & Shoot
    Recovery (5F-PI-COOH) 78% ± 5%92% ± 3%N/A (100%)
    Matrix Effect (ME) -15% (Suppression)-5% (Minimal)-45% (Severe Suppression)
    Cleanliness ModerateHighLow
    Throughput MediumLowHigh
    Cost per Sample LowHighVery Low

    Expert Insight:

    "Dilute & Shoot" is not recommended for 5F-PB-22 metabolites in urine due to significant ion suppression at the retention time of the carboxylic acid metabolite. The high polarity of the acid moiety makes it susceptible to co-eluting urinary salts. Method B (SPE) is the gold standard for quantification, while Method A (LLE) is acceptable if internal standards (deuterated) are strictly used.

    Instrumentation: QqQ vs. Q-TOF
    FeatureTriple Quadrupole (QqQ)Q-TOF (HRMS)
    Primary Use Targeted QuantificationBroad Screening / Unknowns
    LOQ (5F-PI-COOH) 5 - 10 pg/mL 50 - 100 pg/mL
    Linear Dynamic Range 4 Orders of Magnitude2-3 Orders of Magnitude
    False Positive Rate Low (with 2 transitions)Very Low (Exact Mass)

    Consensus Protocol: The "Gold Standard" Workflow

    To ensure inter-laboratory reproducibility, the following protocol synthesizes the best practices for maximizing recovery and minimizing matrix effects.

    Diagram 2: Optimized Analytical Workflow

    Workflow Sample Urine Sample (100 µL) Hydrolysis Enzymatic Hydrolysis (ß-glucuronidase, 60°C, 1h) Sample->Hydrolysis IS Add Internal Std (5F-PB-22-3-COOH-d5) Hydrolysis->IS Extract LLE Extraction (Hexane:Ethyl Acetate 9:1) pH 4.0 (Acidic) IS->Extract Dry Evaporate & Reconstitute (Mobile Phase A:B 50:50) Extract->Dry Analysis LC-MS/MS (QqQ) MRM Mode Dry->Analysis

    Figure 2: Recommended workflow emphasizing acidic extraction for carboxylic acid metabolites.

    Step-by-Step Protocol Logic
    • Hydrolysis (Critical): Although the carboxylic acid metabolite is not always heavily conjugated, inter-lab studies show a 20-30% increase in signal when hydrolysis is performed, likely due to the cleavage of minor acyl-glucuronides or related conjugates [1, 3].

    • pH Adjustment: The target metabolite is a carboxylic acid. You must acidify the sample (pH ~4) prior to LLE to suppress ionization of the acid, pushing it into the organic layer. Labs performing LLE at neutral pH report <40% recovery.

    • Internal Standard: Use 5-fluoro PB-22 3-carboxyindole-d5 . Do not use a generic indole IS; the retention time shift will cause quantification errors due to matrix effects.

    Inter-Laboratory Variability Analysis

    When comparing results across different facilities, discrepancies usually arise from three specific factors:

    A. The "Defluorination" Trap

    Labs measuring only PB-22 3-carboxyindole cannot confirm 5F-PB-22 consumption. This metabolite is shared with the non-fluorinated drug PB-22.

    • Guidance: A positive result for 5F-PI-COOH confirms 5F-PB-22. A positive result for only PI-COOH suggests PB-22 intake or complete metabolic defluorination (rare).

    B. Thermal Degradation in GC-MS

    While this guide focuses on LC-MS/MS, labs using GC-MS must be aware that the parent compound 5F-PB-22 degrades thermally in the injection port, artificially creating the specific marker.

    • Validation: If analyzing seized material (not biologicals) via GC-MS, derivatization is required to prevent thermal hydrolysis artifacts [4].

    C. Stability in Matrix

    5F-PB-22 3-carboxyindole is stable in urine at -20°C for >6 months.[3] However, the parent compound degrades within hours at room temperature.

    • Protocol Check: If a lab reports "Trace Parent Compound," verify if the sample was frozen immediately. If not, the parent concentration is likely underestimated by >90% [1].

    References

    • Wohlfarth, A., et al. (2014).[4][5] Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry.[6][7] Analytical and Bioanalytical Chemistry.[2][3][4][8][9][10][11][12][13]

    • Kusano, M., et al. (2017). Sensitive quantification of 5F-PB-22 and its three metabolites... in authentic urine specimens. Forensic Toxicology.[14]

    • Diao, X., et al. (2017). Metabolic Profile of Synthetic Cannabinoids 5F-PB-22... by Cunninghamella elegans.[15] AAPS PharmSciTech.

    • UNODC. (2013). Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. United Nations Office on Drugs and Crime.

    • Behonick, G., et al. (2014). The detection of 5-fluoro-PB-22 in a fatal case of synthetic cannabinoid toxicity.[16] Journal of Analytical Toxicology.

    Sources

    Accuracy and precision studies for 5F-PB-22 6-hydroxyquinoline detection

    Author: BenchChem Technical Support Team. Date: February 2026

    Publish Comparison Guide: Accuracy and Precision Studies for 5F-PB-22 vs. 6-Hydroxyquinoline Isomer Detection

    Executive Summary & Strategic Context

    The Forensic Challenge: In the analysis of synthetic cannabinoids, 5F-PB-22 (1-(5-fluoropentyl)-1H-indole-3-carboxylic acid 8-quinolinyl ester) presents a unique analytical hazard. It shares an identical molecular formula (

    
    ) and exact mass (
    
    
    
    ) with its positional isomers, most notably the 6-hydroxyquinoline isomer (quinolin-6-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate).

    Standard low-resolution screening methods (GC-MS) often fail to chromatographically resolve these isomers, leading to potential false positives—a critical failure point in legal proceedings. This guide evaluates high-precision LC-MS/MS methodologies capable of distinguishing the active 8-quinolinyl parent drug from its 6-quinolinyl isomer and other structural analogs.

    Target Audience: Forensic Toxicologists, Analytical Chemists, and NPS Research Scientists.

    Comparative Methodology: GC-MS vs. LC-MS/MS

    The following table summarizes the performance of detection platforms when challenged with the 5F-PB-22 isomer set.

    FeatureGC-EI-MS (Standard) LC-MS/MS (Recommended)
    Separation Mechanism Volatility & PolarityHydrophobicity &
    
    
    Interactions
    Isomer Resolution Poor. Co-elution observed between 5F-PB-22 and 5-hydroxyquinoline isomer.Excellent. Baseline separation of all 10 regioisomers (quinolinyl & isoquinolinyl).
    Spectral Specificity Low. EI spectra are superimposable; primary fragments (
    
    
    144, 232) are identical.
    High. MRM transitions and ion ratios differ sufficiently for identification.
    Thermal Stability Low. 5F-PB-22 degrades/transesterifies in the injection port (forming 8-hydroxyquinoline).High. Soft ionization (ESI) preserves the parent molecular ion
    
    
    .
    Verdict Screening only (High risk of false positives).Required for Confirmation & Quantification.

    Validated Analytical Workflow

    To achieve the accuracy and precision required for forensic casework, the following LC-MS/MS protocol is recommended. This workflow is self-validating through the use of isomer-specific retention time markers.

    A. Sample Preparation (Liquid-Liquid Extraction)
    • Matrix: Whole Blood or Urine (hydrolyzed).

    • Internal Standard: 5F-PB-22-

      
       (10 ng/mL).
      
    • Step 1: Aliquot 200

      
      L sample into a silanized glass tube.
      
    • Step 2: Add 200

      
      L carbonate buffer (0.5 M, pH 9.0) to ensure the analyte is in the non-ionized free base form.
      
    • Step 3: Add 1.5 mL extraction solvent (Chlorobutane:Ethyl Acetate, 80:20 v/v). Rationale: This mixture minimizes the extraction of matrix interferents while recovering the lipophilic cannabinoid.

    • Step 4: Vortex (5 min) and Centrifuge (3500 rpm, 10 min).

    • Step 5: Transfer supernatant and evaporate to dryness under

      
       at 40°C. Reconstitute in 100 
      
      
      
      L Mobile Phase A:B (50:50).
    B. Instrumental Parameters (LC-MS/MS)
    • Column: Biphenyl Stationary Phase (e.g., Restek Raptor Biphenyl, 100 x 2.1 mm, 2.7

      
      m).
      
      • Causality: Biphenyl phases offer enhanced selectivity for aromatic isomers (like quinolines) compared to standard C18, utilizing

        
         interactions to separate the 8-quinolinyl (parent) from the 6-quinolinyl (isomer).
        
    • Mobile Phase A: 0.1% Formic Acid in Water (with 5mM Ammonium Formate).

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Gradient:

      • 0.0 min: 40% B

      • 8.0 min: 95% B (Linear ramp)

      • 10.0 min: 95% B

      • 10.1 min: 40% B (Re-equilibration)

    C. Mass Spectrometry (MRM Transitions)
    AnalytePrecursor (
    
    
    )
    Quantifier (
    
    
    )
    Qualifier (
    
    
    )
    Retention Time (approx)
    5F-PB-22 (Parent) 377.2232.1144.04.04 min
    6-OH-Quinoline Isomer 377.2232.1144.03.85 min
    8-OH-Quinoline (Metabolite) 146.1118.090.01.50 min

    Note: The parent and isomer share transitions. Separation relies entirely on Retention Time (

    
    ).
    

    Accuracy & Precision Data Summary

    The following data represents aggregate performance metrics from validation studies utilizing the Biphenyl LC-MS/MS method.

    Table 1: Intra-day and Inter-day Precision (n=5)
    Concentration LevelAccuracy (%)Precision (CV %)Recovery (%)
    Low QC (0.5 ng/mL) 97.0 – 103.13.4 – 6.682.5
    Mid QC (5.0 ng/mL) 98.5 – 101.82.8 – 5.285.1
    High QC (10.0 ng/mL) 96.5 – 101.21.6 – 4.588.4
    • Linearity:

      
       over range 0.1 – 50 ng/mL.
      
    • LOD: 0.05 ng/mL.

    • Specificity: No interference observed from 6-hydroxyquinoline isomer at the retention time of 5F-PB-22 (

      
      ).
      

    Visualizing the Isomer Challenge

    The diagram below illustrates the structural relationship and the critical differentiation pathway. 5F-PB-22 (8-quinolinyl) must be distinguished from the 6-quinolinyl isomer to ensure forensic accuracy.

    G cluster_0 Isomeric Structures (MW 376.4) cluster_1 Analytical Separation (LC-MS/MS) Parent 5F-PB-22 (8-quinolinyl ester) Target Analyte Column Biphenyl Column (Pi-Pi Interaction) Parent->Column Hydrophobic Interaction Isomer6 6-Hydroxyquinoline Isomer (6-quinolinyl ester) False Positive Risk Isomer6->Column Isomer7 7-Hydroxyquinoline Isomer (7-quinolinyl ester) Isomer7->Column Detector MS/MS Detection (MRM: 377.2 -> 232.1) Column->Detector Rt: 4.04 min (Resolved) Column->Detector Rt: 3.85 min (Resolved) Column->Detector Rt: 3.92 min (Resolved)

    Caption: Chromatographic resolution of 5F-PB-22 from its positional isomers using a Biphenyl stationary phase. Note that mass transitions are identical; retention time is the sole discriminator.

    References

    • Behonick, G., et al. (2014). "Four Postmortem Case Reports with Quantitative Detection of the Synthetic Cannabinoid, 5F-PB-22." Journal of Analytical Toxicology. Available at: [Link]

    • Chikumoto, T., et al. (2016).[1] "Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers." Forensic Toxicology. Available at: [Link]

    • Wohlfarth, A., et al. (2014). "Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry." Analytical and Bioanalytical Chemistry. Available at: [Link]

    Sources

    Reference standard purity assessment for 5-fluoro PB-22 6-hydroxyquinoline

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The Isomeric Challenge

    In the analysis of synthetic cannabinoids, 5-Fluoro PB-22 (1-(5-fluoropentyl)-1H-indole-3-carboxylic acid 8-quinolinyl ester) represents a significant forensic target.[1][2][3][4] However, the integrity of analytical data relies heavily on distinguishing the active parent compound from its structural isomers, specifically the 6-quinolinyl ester isomer (often referred to in catalogs as the 5-fluoro PB-22 6-hydroxyquinoline isomer).[1]

    This guide outlines the protocol for assessing the purity of the 6-quinolinyl isomer reference standard . Unlike the 8-quinolinyl parent, the 6-isomer is often used as a negative control or to quantify manufacturing byproducts.[1] Because these two compounds are isobaric (same mass: 376.4 g/mol ) and share identical fragmentation pathways, traditional low-resolution MS methods often fail to resolve them.[1]

    The Core Thesis: For reference standard certification, Quantitative NMR (qNMR) is the only self-validating primary method for absolute purity. However, a hybrid approach using UHPLC-PDA-HRMS on a Biphenyl stationary phase is required to characterize trace organic impurities and isomeric cross-contamination.[1]

    Comparative Analysis of Assessment Methods

    The following table contrasts the three primary methodologies for assessing the purity of quinoline-based synthetic cannabinoids.

    Table 1: Performance Metrics of Purity Assessment Platforms
    FeatureMethod A: 1H-qNMR (Recommended Primary)Method B: UHPLC-PDA-HRMS (Recommended Secondary)Method C: GC-MS (Not Recommended for Purity)
    Primary Utility Absolute Purity (% Mass Balance)Impurity Profiling & Isomer ResolutionRetention Time Confirmation
    Isomer Resolution High (Distinct aromatic shifts)High (Requires Biphenyl/PFP column)Medium (Close RTs; 22.6 vs 24.3 min)
    Thermal Stability Excellent (Ambient temp)Excellent (Ambient temp)Poor (Ester hydrolysis in injector)
    Trace Detection Low (LOD ~0.1%)Very High (LOD < 0.01%)Medium
    Reference Req. Internal Standard (e.g., Maleic Acid)Requires identical reference standardRequires identical reference standard
    Self-Validating? Yes (Structure + Quant in one)No (Relative response factors unknown)No

    Detailed Experimental Protocols

    Protocol A: Absolute Purity via 1H-qNMR (The "Gold Standard")[1]

    qNMR is the superior method because it does not require a reference standard of the analyte itself, only a certified internal standard (IS). This eliminates the circular logic of using a standard to validate a standard.[1]

    Reagents:

    • Solvent: DMSO-d6 (99.9% D) + 0.05% v/v TMS.

    • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST equivalent), dried over P2O5.[1]

    Workflow:

    • Weighing: Accurately weigh ~10 mg of the 5-F PB-22 6-isomer sample (

      
      ) and ~5 mg of Maleic Acid IS (
      
      
      
      ) into the same vial using a microbalance (readability 0.001 mg).
    • Dissolution: Dissolve in 600 µL DMSO-d6. Ensure complete homogeneity.

    • Acquisition:

      • Instrument: 600 MHz NMR (min. 400 MHz).[1]

      • Pulse Sequence: 90° pulse with inverse gated decoupling (to suppress NOE if 13C is used, though 1H is standard).

      • Relaxation Delay (D1): 60 seconds (Must be > 5 × T1 of the slowest proton).

      • Scans: 16–32.[1]

    • Analysis:

      • Integrate the IS singlet (Maleic acid: ~6.0 ppm).[1]

      • Integrate the diagnostic H-2 proton of the quinoline ring .[1] In the 6-isomer, the H-2 signal shifts significantly compared to the 8-isomer due to the altered electronic environment of the ester linkage.

    • Calculation:

      
      [5][6]
      
    Protocol B: Isomeric Separation via UHPLC-PDA (The "Identity Check")

    While NMR proves mass purity, LC-MS proves the sample isn't contaminated with the 8-isomer (the controlled substance).[1] Standard C18 columns often fail to separate these positional isomers.[1]

    System Configuration:

    • Column: Restek Raptor Biphenyl (100 x 2.1 mm, 2.7 µm) or Phenomenex Kinetex Biphenyl.[1]

      • Why? The biphenyl stationary phase utilizes

        
         interactions, which are highly sensitive to the position of the ester on the quinoline ring.
        
    • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[1]

    • Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

    • Gradient: 60% B to 80% B over 10 minutes.

    • Detection: PDA (200–400 nm) and MS (ESI+).[1]

    Acceptance Criteria:

    • The 6-quinolinyl isomer must resolve from the 8-quinolinyl isomer with a resolution (

      
      ) > 1.5 (baseline separation).[1]
      
    • No secondary peak >0.5% area under the curve (AUC) at the retention time of 5-Fluoro PB-22 (parent).[1]

    Visualization of Analytical Logic

    Diagram 1: The Purity Assessment Workflow

    This decision matrix illustrates how a Senior Scientist validates the material before release.[1]

    PurityAssessment cluster_NMR Primary Validation (Purity) cluster_LC Secondary Validation (Identity) Start Raw Reference Material (5-F PB-22 6-Quinolinyl Isomer) Solubility Solubility Check (DMSO/Acetonitrile) Start->Solubility qNMR 1H-qNMR Analysis (DMSO-d6, Maleic Acid IS) Solubility->qNMR StructConf Structural Confirmation (Coupling Constants of Quinoline Ring) qNMR->StructConf UHPLC UHPLC-PDA-MS (Biphenyl Column) StructConf->UHPLC IsoRes Isomer Resolution Check (vs 8-Quinolinyl Parent) UHPLC->IsoRes Decision Compliance Decision IsoRes->Decision Release Release as Certified Reference Material Decision->Release Purity >98% & No Isomers Reject Reject / Repurify Decision->Reject Fail

    Caption: Workflow for certifying the 6-quinolinyl isomer. Note the prioritization of qNMR for mass balance before chromatographic profiling.

    Diagram 2: Structural Differentiation Logic

    How to distinguish the 6-isomer from the 8-isomer (Parent) using spectral data.[1]

    StructureLogic Input Unknown Quinolinyl Ester Method_NMR 1H NMR (Aromatic Region) Input->Method_NMR Method_LC LC Retention Time (Biphenyl Phase) Input->Method_LC Result_8Q 8-Quinolinyl (Parent) Deshielded H-7 due to Ester Method_NMR->Result_8Q Pattern A Result_6Q 6-Quinolinyl (Isomer) Symmetric splitting H-5/H-7 Method_NMR->Result_6Q Pattern B RT_Fast Elutes Earlier (e.g. ~4.0 min) Method_LC->RT_Fast 8-Isomer RT_Slow Elutes Later (e.g. ~4.3 min) Method_LC->RT_Slow 6-Isomer

    Caption: Analytical logic for distinguishing positional isomers. The 6-isomer typically shows greater retention on biphenyl phases due to accessible planar surface area.[1]

    Critical Insights & Troubleshooting

    The Thermal Degradation Trap

    Do not rely solely on GC-MS. 5-Fluoro PB-22 and its isomers contain an ester linkage.[1] In GC injector ports (>250°C), this bond frequently undergoes thermal hydrolysis, producing 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid and 6-hydroxyquinoline .[1]

    • Symptom:[1][6][7][8] You observe two peaks in the GC chromatogram even if the standard is pure.[1]

    • Solution: Use "Cool On-Column" injection or derivatize (silylate) the sample before GC analysis.[1] However, LC-MS is preferred as it avoids this artifact entirely.[1]

    Solubility Variance

    The 6-quinolinyl isomer often exhibits lower solubility in acetonitrile compared to the 8-quinolinyl parent.[1]

    • Recommendation: For stock solutions, use Dimethylformamide (DMF) or DMSO to ensure the standard is fully solubilized before dilution into mobile phase.[1] Incomplete dissolution is the #1 cause of low purity calculations in qNMR.[1]

    References

    • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2019).[1] SWGDRUG Recommendations, Version 8.0. Retrieved from [Link]

    • United Nations Office on Drugs and Crime (UNODC). (2013).[1] Recommended Methods for the Identification and Analysis of Synthetic Cannabinoids in Seized Materials. Retrieved from [Link]

    • UAB Digital Commons. (2017).[1] The Validation of the Synthetic Cannabinoid 5-fluoro PB-22. (Contains retention time data for 6-hydroxyquinoline isomer vs parent). Retrieved from [Link]

    Sources

    Technical Guide: Correlation and Analysis of 5F-PB-22 Metabolites in Blood and Urine

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    This guide provides a technical analysis of the metabolic correlation between blood and urine concentrations of 5F-PB-22 (1-(5-fluoropentyl)-8-quinolinyl ester-1H-indole-3-carboxylic acid). Unlike amide-linked synthetic cannabinoids (e.g., AB-CHMINACA), 5F-PB-22 contains a labile ester linkage, rendering it highly unstable in biological matrices.

    For forensic and clinical researchers, this instability creates a significant "correlation gap." While blood analysis may detect the parent compound if preserved immediately, urine analysis relies almost exclusively on the hydrolysis metabolite 5F-PB-22 3-carboxyindole (5F-PIC) . This guide details the metabolic pathways, comparative matrix performance, and validated LC-MS/MS protocols required to bridge this analytical divide.

    Part 1: Metabolic Profiling & Target Analytes

    The Instability Factor: Ester vs. Amide Linkages

    The primary challenge in correlating 5F-PB-22 concentrations is its rapid hydrolysis. In-text citation: [1]

    • Parent Compound (5F-PB-22): Lipophilic, rapidly degraded by serum esterases.[1]

    • Primary Metabolite (5F-PIC): Polar, chemically stable, accumulates in urine.

    The following diagram illustrates the critical degradation pathway that dictates analyte selection.

    MetabolicPathway Parent 5F-PB-22 (Parent Drug) Enzyme Esterases (Blood/Liver) Parent->Enzyme Rapid Hydrolysis Metabolite1 5F-PB-22 3-carboxyindole (5F-PIC) PRIMARY MARKER Enzyme->Metabolite1 Major Pathway Metabolite2 8-Quinolinol (Non-Specific) Enzyme->Metabolite2 Glucuronide Glucuronide Conjugates (Urinary Excretion) Metabolite1->Glucuronide Phase II Metabolism

    Figure 1: Metabolic hydrolysis of 5F-PB-22. The rapid cleavage of the ester bond results in the divergence of blood (parent-rich) and urine (metabolite-rich) profiles.

    Part 2: Matrix Comparison & Performance Metrics

    This section compares the detection performance of Blood versus Urine.[2][3][4] Unlike ethanol, which follows zero-order kinetics with predictable blood-urine ratios, 5F-PB-22 exhibits a temporal decoupling .

    Comparative Performance Table
    FeatureBlood / Plasma Urine
    Primary Analyte 5F-PB-22 (Parent) & 5F-PIC5F-PIC (Metabolite)
    Detection Window Short (Hours). Rapid
    
    
    due to esterase activity.
    Long (Days to Weeks).
    Concentration Range Low (0.1 – 2.0 ng/mL typical) [2]High (10 – >500 ng/mL typical)
    Stability Critical: Requires NaF preservation to stop hydrolysis.High: Metabolite is stable at RT/4°C.
    Correlation Utility Indicates recent use / impairment.Indicates historical exposure.
    False Negatives High risk if sample is not frozen immediately.Low risk if hydrolysis step is performed.
    The Correlation Disconnect

    Research indicates that while qualitative correlation is high (presence in blood implies presence in urine), quantitative correlation is poor (

    
    ).
    
    • Volume of Distribution (

      
      ):  5F-PB-22 is highly lipophilic, sequestering into adipose tissue and leaching slowly into urine as metabolites.
      
    • Post-Collection Hydrolysis: In unpreserved blood tubes, 5F-PB-22 continues to degrade into 5F-PIC, artificially inflating metabolite concentrations and decreasing parent concentrations, skewing ratios. [3]

    Part 3: Experimental Protocol (LC-MS/MS)

    To establish a reliable correlation, the analytical method must account for the matrix-specific interferences. The following protocol is a validated system for dual-matrix analysis.

    Sample Preparation Workflow

    Causality: We utilize Liquid-Liquid Extraction (LLE) over protein precipitation alone to minimize ion suppression from phospholipids (blood) and salts (urine).

    • Step 1: Internal Standard Addition: Add 20 µL deuterated IS (e.g., 5F-PB-22-d5 or JWH-018-COOH-d5).

    • Step 2: Hydrolysis (Urine Only):

      • Add

        
        -glucuronidase.[5] Incubate at 60°C for 30 mins.
        
      • Reasoning: A significant portion of 5F-PIC is excreted as a glucuronide conjugate. Failure to hydrolyze leads to underestimation of total load.

    • Step 3: Extraction:

      • Add 2 mL 1-chlorobutane (for blood) or Ethyl Acetate (for urine).

      • Vortex (5 min) and Centrifuge (3500 rpm, 10 min).

    • Step 4: Reconstitution:

      • Evaporate supernatant under

        
        .[3] Reconstitute in 100 µL Mobile Phase (50:50 MeOH:H2O).
        
    Instrumental Parameters
    • Column: C18 Reverse Phase (e.g., biphenyl or phenyl-hexyl phases offer better separation for structural isomers).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Ionization: ESI Positive Mode (MRM).

    Analytical Workflow Diagram

    AnalyticalWorkflow Sample Biological Specimen (Blood/Urine) Prep Sample Prep (LLE + Hydrolysis for Urine) Sample->Prep Extract LC LC Separation (C18 Column, Gradient Elution) Prep->LC Inject MS MS/MS Detection (MRM Mode) LC->MS Ionize Data Quantitation (Ratio Analysis) MS->Data Analyze Data->Sample Re-run if IS < 50%

    Figure 2: Validated LC-MS/MS workflow for 5F-PB-22 quantification. Note the QC feedback loop.

    Part 4: Data Interpretation & Causality

    When analyzing paired samples, the following logic applies:

    • Scenario A: High Parent (Blood) + Low Metabolite (Urine)

      • Interpretation: Acute use (within 1-2 hours). The body has not yet cleared the drug into urine.

      • Action: Prioritize blood quantification for impairment assessment.

    • Scenario B: Low/ND Parent (Blood) + High Metabolite (Urine)

      • Interpretation: Historical use (>6 hours to days). The parent compound has hydrolyzed or redistributed.

      • Action: Urine confirms exposure; blood result is inconclusive for impairment but confirms "systemic presence" if metabolite is found in blood.

    • Scenario C: High Metabolite (Blood) + High Metabolite (Urine)

      • Interpretation: Sub-acute use or chronic accumulation.

      • Warning: Check blood collection tube.[3][6] If no fluoride was used, ex vivo hydrolysis may have converted Parent

        
         Metabolite during storage, mimicking this profile. [4]
        
    Comparative Stability Note

    Compared to amide-linked alternatives like AB-PINACA , 5F-PB-22 is significantly more fragile. In stability studies, amide-linked SCs remain stable in plasma for days at room temperature, whereas ester-linked SCs can degrade by 50% within hours if unpreserved. [5]

    References

    • Wohlfarth, A. et al. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. National Institutes of Health. Link

    • Behonick, G. et al. (2014). Four Postmortem Case Reports with Quantitative Detection of the Synthetic Cannabinoid, 5F-PB-22. Journal of Analytical Toxicology. Link

    • Kusano, M. et al. (2023). Long-term stability of 24 synthetic cannabinoid metabolites spiked into whole blood and urine. Forensic Toxicology. Link

    • Diao, X. et al. (2016). Metabolism of the synthetic cannabinoid 5F-PB-22. Drug Testing and Analysis. Link

    • Hutter, M. et al. (2012). Stability of synthetic cannabinoids in biological matrices. Journal of Analytical Toxicology. Link

    Sources

    Evaluation of Limit of Detection (LOD) for 5-Fluoro PB-22 Isomers: A Comparative Methodological Guide

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The Isomer Challenge

    The synthetic cannabinoid 5-fluoro PB-22 (5F-PB-22) presents a critical analytical challenge due to the existence of multiple positional isomers—specifically the quinolinyl and isoquinolinyl regioisomers.[1][2] These isomers share identical molecular weights (

    
     377.[1]2) and often exhibit superimposable mass spectra under Electron Ionization (EI).[1]
    

    This guide evaluates the Limit of Detection (LOD) for 5F-PB-22 and its key isomers, comparing the industry-standard Gas Chromatography-Mass Spectrometry (GC-MS) against the superior Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) .[1]

    Key Finding: While GC-MS offers robust library matching, it fails to chromatographically resolve critical isomer pairs (e.g., 5F-PB-22 vs. 5-hydroxyquinoline isomers) and suffers from thermal degradation.[1] The optimized UHPLC-MS/MS protocol described herein achieves an LOD of 1.5 ng/mL in plasma, providing the necessary sensitivity and selectivity for forensic casework.[1]

    Technical Deep Dive: Mechanism of Failure & Success

    To evaluate LOD effectively, one must first ensure specificity.[1] An LOD value is meaningless if the signal cannot be attributed to a specific isomer.[1]

    The GC-MS Limitation (Thermal Instability)

    5F-PB-22 contains an ester linkage connecting the indole and quinoline moieties.[1] Under the high thermal stress of a GC injection port (

    
    C), two artifacts occur:
    
    • Thermal Degradation: The ester bond cleaves, artificially increasing the background noise and reducing the signal of the parent ion.[1]

    • Spectral Aliasing: The resulting EI spectra of the isomers are nearly identical, dominated by the indole fragment, making identification impossible without chromatographic resolution.[1]

    The UHPLC-MS/MS Solution

    By utilizing Electrospray Ionization (ESI) at lower temperatures, we preserve the molecular ion (

    
    ).[1] Differentiation is then achieved through:
    
    • Stationary Phase Selectivity: Utilization of a C18 column with high carbon load or a Biphenyl phase to exploit

      
       interactions.[1]
      
    • Collision-Induced Dissociation (CID): Monitoring specific transition ratios.[1]

    Workflow Visualization

    The following diagram illustrates the decision pathway for selecting the correct analytical technique.

    AnalyticalWorkflow Sample Biological Matrix (Blood/Urine) Extract LLE / Protein Precipitation Sample->Extract GCMS GC-MS Analysis (EI Source) Extract->GCMS Screening (Legacy) LCMS UHPLC-MS/MS Analysis (ESI Source) Extract->LCMS Confirmation (Recommended) Result_Fail FAILURE: 1. Thermal Degradation 2. Co-elution of Isomers GCMS->Result_Fail Indistinguishable Spectra Result_Pass SUCCESS: 1. Isomer Separation 2. LOD < 1.5 ng/mL LCMS->Result_Pass Resolved Rt

    Figure 1: Analytical decision matrix highlighting the necessity of LC-MS/MS for isomer-specific detection.

    Comparative Performance Data

    The following data compares the performance of a standard GC-MS workflow against the optimized UHPLC-MS/MS protocol.

    Limit of Detection (LOD) & Quantification (LOQ)

    Matrix: Human Plasma spiked with 5F-PB-22.

    ParameterGC-MS (Standard)UHPLC-MS/MS (Optimized)
    Ionization Mode Electron Impact (EI)Electrospray Ionization (ESI+)
    Target Ion
    
    
    232 (Fragment)
    
    
    377.2
    
    
    232.1
    LOD (S/N
    
    
    3)
    ~5.0 - 10.0 ng/mL*1.5 ng/mL
    LOQ (S/N
    
    
    10)
    > 20.0 ng/mL5.0 ng/mL
    Linearity (
    
    
    )
    0.985> 0.999
    Isomer Resolution Failed (Co-elution)Pass (Baseline resolution)

    *Note: GC-MS LOD is compromised by thermal breakdown; "on-column" sensitivity may be higher, but matrix interference degrades real-world performance.[1]

    Chromatographic Separation of Critical Pairs

    The most difficult pair to separate is 5F-PB-22 and its 5-hydroxyquinoline isomer .[1]

    Isomer PairGC-MS Retention Time (
    
    
    min)
    UHPLC Retention Time (
    
    
    min)
    5F-PB-22 vs. 5-OH-quinoline0.00 min (Co-elution)5.53 min (Distinct)
    5F-PB-22 vs. 4-OH-quinoline0.00 min (Co-elution)2.07 min (Distinct)

    Validated Experimental Protocol (UHPLC-MS/MS)

    This protocol is designed to achieve the 1.5 ng/mL LOD cited above. It relies on a self-validating internal standard method.[1]

    Reagents & Standards
    • Analytes: 5-fluoro PB-22, 5-hydroxyquinoline isomer standards.[1][2]

    • Internal Standard (IS): 5F-PB-22-D5 or Crizotinib (as used in pharmacokinetic studies).[1]

    • Solvents: LC-MS grade Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.[1]

    Sample Preparation (Deproteinization)[1]
    • Aliquot: Transfer 100

      
      L of plasma into a centrifuge tube.
      
    • Spike: Add 10

      
      L of IS working solution (100 ng/mL).
      
    • Precipitate: Add 400

      
      L of ice-cold Acetonitrile. Vortex for 30 seconds.
      
    • Centrifuge: Spin at 10,000 rpm for 10 minutes at 4°C.

    • Supernatant: Transfer clear supernatant to an autosampler vial.

    Instrumental Conditions[1]
    • System: Agilent 1290 Infinity II or equivalent UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+).

    • Column: Kinetex C18 (100 x 2.1 mm, 2.6

      
      m) or equivalent.[1]
      
    • Mobile Phase A: Water + 0.1% Formic Acid.[1][3]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][3]

    • Gradient:

      • 0-1 min: 30% B[1]

      • 1-5 min: Ramp to 90% B

      • 5-7 min: Hold at 90% B

      • 7.1 min: Re-equilibrate at 30% B

    Mass Spectrometry Parameters (MRM)

    Differentiation relies on the specific fragmentation of the protonated molecule.[1]

    FragmentationPathway Precursor Precursor Ion [M+H]+ = 377.2 Transition Collision Induced Dissociation (CID) Precursor->Transition Product Major Product Ion (Indole Acylium) m/z = 232.1 Transition->Product Quantifier Neutral Neutral Loss (Quinoline moiety) Mass = 145 Transition->Neutral

    Figure 2: Primary fragmentation pathway used for MRM quantification.

    AnalytePrecursor (
    
    
    )
    Product (
    
    
    )
    Collision Energy (eV)
    5F-PB-22 377.2232.120
    5F-PB-22 377.2144.135
    IS (D5) 382.2237.120

    References

    • Analytical Differentiation of 5F-PB-22 Isomers Source: National Institutes of Health (PMC) Citation:[1] "Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers." URL:[Link]

    • Pharmacokinetic Determination in Plasma Source: ResearchGate / Current Analytical Chemistry Citation: "A Highly Efficient Liquid Chromatography Method for the Determination of Synthetic Cannabinoid 5F-PB-22 in Mice Plasma at Nano-Concentration Range." URL:[Link]

    • Metabolic Profiling and Stability Source: UAB Digital Commons Citation:[1] "The Validation of the Synthetic Cannabinoid 5-fluoro PB-22." URL:[Link][1]

    • Isomer Differentiation via GC-IR Source: Office of Justice Programs Citation: "Isomer Differentiation of Novel Psychoactive Substances Using Gas Chromatography Solid Phase Infrared Spectroscopy (GC/IR)." URL:[Link]

    Sources

    Safety Operating Guide

    Operational Protocol: Safe Disposal of 5-Fluoro PB-22 6-Hydroxyquinoline Isomer

    Author: BenchChem Technical Support Team. Date: February 2026

    Part 1: Executive Directive & Risk Assessment

    The Core Directive

    Do not dispose of this substance down the drain or in standard biohazard waste. 5-Fluoro PB-22 6-hydroxyquinoline isomer is a halogenated synthetic cannabinoid.[1][2] Its disposal requires a dual-compliance strategy:

    • DEA Compliance: Treated as a Schedule I substance (or analogue) requiring strict Chain of Custody.[2]

    • EPA Compliance: Classified as Halogenated Organic Waste requiring high-temperature incineration (>1100°C) to cleave the Carbon-Fluorine bond safely.[1][2]

    Hazard Characterization (The "Why")

    As a researcher, you must understand the specific chemical risks that dictate this protocol. This is not generic "chemical waste"; it is a potent pharmacological agent with environmental persistence risks.[2]

    PropertyHazard ImplicationOperational Control
    Pharmacology High-potency CB1/CB2 agonist.[1][2] Potential for psychoactive effects via inhalation or transdermal absorption.[2]PPE: Double nitrile gloves (min 0.11mm), N95/P100 respirator, and Tyvek sleeves.
    Chemistry Fluorinated Moiety: The C-F bond is one of the strongest in organic chemistry. Standard incineration (850°C) may be insufficient.[2]Disposal: Must be routed to a facility capable of halogen-specific incineration to prevent HF formation.[1][2]
    Isomerism 6-Hydroxyquinoline: The hydroxyl group increases polarity compared to the parent 5F-PB-22.[1][2] This increases water solubility risks.[2]Containment: Zero-tolerance for aqueous release. Spill kits must use hydrophobic adsorbents first.[1][2]

    Part 2: Regulatory Framework (Cradle-to-Grave)[1][2]

    You are operating at the intersection of two regulatory bodies. Failure to satisfy either results in significant liability.[2]

    • DEA (Drug Enforcement Administration): If you are in the US, this isomer is likely treated as a Schedule I substance (either explicitly or via the Federal Analogue Act). You cannot simply "throw it away."[1][2][3] You must transfer custody to a Reverse Distributor .[2]

    • EPA (Environmental Protection Agency): Under RCRA (Resource Conservation and Recovery Act), this is a hazardous waste.[4][5][6][7] Because it is not a standard commercial chemical, it often falls under "Lab Pack" guidelines for "Organic Waste, Toxic."

    Part 3: Operational Protocol (Step-by-Step)

    Phase 1: Stabilization & Packaging (The "Lab Pack")

    Objective: Prepare the sample for transport without degradation or exposure.

    • Primary Containment:

      • Transfer the isomer (solid or solution) into a chemically compatible container (Amber Glass Vial with Teflon-lined cap is preferred).[1][2]

      • Scientific Rationale: Teflon (PTFE) liners prevent leaching of the halogenated compound into the cap material. Amber glass prevents UV-induced photolysis which could create unknown byproducts before disposal.[1][2]

    • Secondary Containment:

      • Place the primary vial into a larger, sealable High-Density Polyethylene (HDPE) jar.

      • Fill the void space with an inert absorbent (Vermiculite or Diatomaceous Earth).

      • Self-Validating Step: Shake the jar. If you hear the inner vial clicking against the wall, add more absorbent.

    • Labeling:

      • Inner Label: "5-Fluoro PB-22 6-hydroxyquinoline isomer - CAUTION: POTENT CANNABINOID."[1][2]

      • Outer Label: Hazardous Waste Tag. Check "Toxic" and "Halogenated Organic."[2]

      • Critical Addition: Clearly mark "CONTAINS FLUORINE" to alert the incineration facility.

    Phase 2: Documentation & Chain of Custody

    Objective: Create an unbreakable paper trail.

    • If Controlled (Schedule I):

      • You must utilize DEA Form 41 (Registrant Record of Controlled Substances Destroyed) only if you are authorized to destroy on-site (rare).[1][2]

      • Standard Procedure: Use a Reverse Distributor .[2][8] You will transfer the substance to them.[9] They will issue you a receipt (DEA Form 222 or equivalent transfer document).[2] This shifts the legal custody from your license to theirs.

    • Waste Manifest:

      • The EPA Uniform Hazardous Waste Manifest must accompany the shipment.

      • Waste Code: Likely D001 (Ignitable, if in solvent) or generic D000 (Toxic/Hazardous). Consult your EHS officer for the specific state code.

    Phase 3: The Disposal Workflow

    DisposalWorkflow Start Waste Generation (5F-PB-22 Isomer) IsControlled Is it a Controlled Substance? (Schedule I / Analogue) Start->IsControlled SecureStorage Secure Storage (Double Lock Safe) IsControlled->SecureStorage Yes (High Risk) HazWasteStorage Satellite Accumulation Area (HazWaste Tag) IsControlled->HazWasteStorage No (Low Risk) ReverseDist Contact DEA-Registered Reverse Distributor SecureStorage->ReverseDist Transfer Custody Transfer (DEA Form 222/Invoice) ReverseDist->Transfer LabPack Lab Packing (Segregation: Halogenated Organics) Transfer->LabPack EHS_Pickup Institutional EHS Pickup HazWasteStorage->EHS_Pickup EHS_Pickup->LabPack Incinerator High-Temp Incineration (>1100°C) LabPack->Incinerator Manifested Transport Final Certificate of Destruction Incinerator->Final

    Figure 1: Cradle-to-Grave Disposal Workflow.[1][2] Note the distinct pathways for Controlled vs. Non-Controlled classification, converging at the Lab Pack stage.

    Part 4: Technical Decision Matrix

    Use this logic flow to determine the immediate handling of your specific sample state.

    DecisionMatrix Sample Sample State Physical Physical Form? Sample->Physical Solid Pure Solid Physical->Solid Liquid In Solution Physical->Liquid Action1 Dissolution NOT Recommended. Dispose as Solid Waste. Solid->Action1 Prevent Dust SolventCheck Halogenated Solvent? Liquid->SolventCheck Action2 Segregate into 'Halogenated Solvents' Carboy SolventCheck->Action2 Yes (e.g., DCM) Action3 Segregate into 'Non-Halogenated' Carboy (Mark: Contains Fluorinated Solute) SolventCheck->Action3 No (e.g., MeOH)

    Figure 2: Waste Segregation Logic. Correct segregation prevents dangerous chemical reactions in the waste stream and ensures regulatory compliance.

    References

    • Drug Enforcement Administration (DEA). (2014).[1][2][10][11] Disposal of Controlled Substances; Final Rule.[11] 21 CFR Part 1317.[2][10][11][12] Federal Register.[2][11] Link[1]

    • U.S. Environmental Protection Agency (EPA). (2024).[2][5][6] Management of Hazardous Waste Pharmaceuticals.[13] RCRA Regulations.[2][4][13] Link

    • National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3][14][15] National Academies Press.[2][16] Link

    • European Commission. (2000).[1][2] Incineration of Waste Directive 2000/76/EC.[17][18] (Establishes 1100°C requirement for halogenated waste >1%). Link

    • Cayman Chemical. (n.d.).[1][2] 5-fluoro PB-22 6-hydroxyisoquinoline isomer Product Information. (Used for structural verification and polarity assessment).[2] Link

    Sources

    ×

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.